Methyl-4-nitrophenylcarbonate
Description
The exact mass of the compound Methyl p-nitrophenyl carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCSPZEGXUNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938035 | |
| Record name | Methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-16-5 | |
| Record name | Methyl-4-nitrophenylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Activated Carbonates
In the landscape of modern organic synthesis and medicinal chemistry, activated carbonates are indispensable tools. Their utility stems from a finely tuned reactivity, allowing for the efficient and clean introduction of carbonyl functionalities under controlled conditions. Methyl 4-nitrophenyl carbonate (CAS No. 17175-16-5) stands out as a strategic reagent in this class. Its structure, featuring a methoxycarbonyl group attached to the potent 4-nitrophenoxide leaving group, makes it an excellent electrophile for methoxycarbonylation reactions.
The significance of the 4-nitrophenyl moiety cannot be overstated. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonate's carbonyl carbon. Furthermore, 4-nitrophenol is a weak acid (pKa ≈ 7.15), rendering its conjugate base, the 4-nitrophenoxide anion, a superb leaving group.[1] This inherent reactivity allows reactions to proceed under mild conditions, preserving sensitive functional groups elsewhere in complex molecules—a critical requirement in multistep pharmaceutical synthesis.[1] The release of the yellow-colored 4-nitrophenoxide ion during a reaction also provides a convenient method for real-time visual or spectrophotometric monitoring of reaction progress.[1]
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of Methyl 4-nitrophenyl carbonate, offering field-proven insights and detailed protocols for laboratory professionals.
PART 1: Synthesis of Methyl 4-Nitrophenyl Carbonate
The most direct and common synthesis of Methyl 4-nitrophenyl carbonate involves the acylation of 4-nitrophenol with methyl chloroformate. This method is efficient, scalable, and utilizes readily available starting materials.
Causality Behind Experimental Choices:
-
Reactants : 4-Nitrophenol is selected for its hydroxyl group, which acts as the nucleophile, and for its eventual role in forming an excellent leaving group. Methyl chloroformate is a highly reactive and commercially available source of the electrophilic methoxycarbonyl group.
-
Base : A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to deprotonate the phenolic hydroxyl group of 4-nitrophenol. This in-situ formation of the 4-nitrophenoxide ion dramatically increases its nucleophilicity, enabling an efficient attack on the carbonyl carbon of methyl chloroformate. An excess of a tertiary amine base is often used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2][3]
-
Solvent : An anhydrous aprotic solvent like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethyl acetate is used. These solvents are chosen because they readily dissolve the reactants but do not participate in the reaction (i.e., they are not nucleophilic). Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive methyl chloroformate.
-
Temperature : The reaction is typically initiated at a low temperature (e.g., 0 °C) by adding the chloroformate. This is a key control measure to manage the exothermic nature of the acylation, prevent side reactions, and ensure selectivity.[4] The reaction is then often allowed to warm to room temperature to ensure completion.[5]
Detailed Experimental Protocol: Synthesis of Methyl 4-Nitrophenyl Carbonate
-
Reaction Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried before use and maintained under an inert atmosphere (dry nitrogen or argon) throughout the reaction.
-
Charging Reactants : The flask is charged with 4-nitrophenol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). The mixture is stirred until the solid is fully dissolved.
-
Base Addition : Triethylamine (1.1 - 1.2 eq.) is added to the solution via syringe.
-
Cooling : The reaction flask is immersed in an ice-water bath to cool the contents to 0 °C.
-
Addition of Acylating Agent : Methyl chloroformate (1.05 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, is added dropwise from the addition funnel over 30-40 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup :
-
The reaction mixture is transferred to a separatory funnel and washed sequentially with water, 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate (to remove unreacted 4-nitrophenol), and finally with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]
-
-
Purification : The resulting crude solid is purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield Methyl 4-nitrophenyl carbonate as a solid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-nitrophenyl carbonate.
PART 2: Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized product. The following data are compiled for Methyl 4-nitrophenyl carbonate.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 17175-16-5 | [Vendor Data] |
| Molecular Formula | C₈H₇NO₅ | [Vendor Data] |
| Molecular Weight | 197.15 g/mol | [Vendor Data] |
| Appearance | Off-white to light brown solid | [Vendor Data] |
| Melting Point | Data not consistently available; similar compounds like bis(4-nitrophenyl) carbonate melt at 136-144 °C.[6][7] | N/A |
| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate, Chloroform, DMSO | General Chemical Principles |
| Boiling Point | 322.7±34.0 °C (Predicted) | [Vendor Data] |
| Density | 1.357±0.06 g/cm³ (Predicted) | [Vendor Data] |
Spectroscopic Data Interpretation (Expected)
-
¹H NMR (Proton NMR) :
-
Aromatic Protons : Two doublets are expected in the aromatic region (approx. δ 7.4-8.4 ppm). The two protons ortho to the nitro group will appear as a doublet further downfield (e.g., δ 8.3 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The two protons meta to the nitro group will appear as a doublet slightly upfield (e.g., δ 7.4 ppm). They will show a characteristic coupling constant (J ≈ 9 Hz).[9]
-
Methyl Protons : A sharp singlet integrating to three protons will be observed for the methyl group (CH₃), typically in the range of δ 3.9-4.2 ppm.[12]
-
-
¹³C NMR (Carbon-13 NMR) :
-
Carbonyl Carbon : The carbonate carbonyl carbon (C=O) will appear as a singlet at approximately δ 151-155 ppm.[9]
-
Aromatic Carbons : Four distinct signals are expected for the aromatic carbons. The carbon bearing the carbonate group (ipso- to oxygen) and the carbon bearing the nitro group (ipso- to nitro) will be downfield. The two sets of equivalent CH carbons will also be present.
-
Methyl Carbon : The methyl carbon will appear as a sharp signal around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy :
-
C=O Stretch : A strong, sharp absorption band characteristic of the carbonate carbonyl group will be present at approximately 1770-1785 cm⁻¹.[9]
-
N-O Stretches : Two strong absorption bands for the nitro group (NO₂) will be prominent: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1345-1355 cm⁻¹.[9]
-
C-O Stretch : A strong C-O stretching band for the ester linkage is expected around 1200-1220 cm⁻¹.[9]
-
PART 3: Applications in Research and Development
The reactivity of Methyl 4-nitrophenyl carbonate is dominated by the electrophilicity of its carbonyl carbon, making it a valuable methoxycarbonylating agent.
Core Reactivity and Mechanism
The primary application involves the reaction with nucleophiles (Nu⁻), such as amines or alcohols. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable 4-nitrophenoxide anion, resulting in the formation of a new carbamate or carbonate, respectively.
Caption: General reaction mechanism with an amine nucleophile.
Key Applications
-
Synthesis of Carbamates : The reaction with primary or secondary amines provides a straightforward route to methyl carbamates. Carbamates are crucial functional groups in medicinal chemistry, often used as stable isosteres for amide bonds or as key pharmacophores in approved drugs.[13][14] This reagent offers a milder alternative to using methyl chloroformate directly with amines, especially when dealing with sensitive substrates.
-
Protecting Group Chemistry : The methoxycarbonyl (Moc) group can be used as a protecting group for amines. While not as common as Boc or Cbz, its stability profile can be advantageous in specific synthetic strategies. The use of 4-nitrophenyl carbonates as base-labile protecting groups is a well-established strategy.[1]
-
Peptide Synthesis : Activated esters and carbonates are fundamental to peptide chemistry. While bis(4-nitrophenyl) carbonate is more commonly cited as a peptide coupling reagent,[15] Methyl 4-nitrophenyl carbonate can be used to install a methoxycarbonyl group on the N-terminus of a peptide or amino acid, or in the synthesis of specialized carbamate-linked peptidomimetics.
-
Solid-Phase Synthesis : Activated carbonates are frequently attached to solid supports, like Wang resin, to act as linkers.[16] These resin-bound linkers can then react with nucleophiles (e.g., α-hydroxy acids), tethering them to the solid phase for subsequent reactions. The final product can be cleaved from the resin under specific conditions.[16]
Safety and Handling
As with all laboratory reagents, proper safety precautions are mandatory.
-
Hazards : While a specific safety data sheet (SDS) for Methyl 4-nitrophenyl carbonate is not widely available, data for analogous compounds like bis(4-nitrophenyl) carbonate indicate that it may cause skin and serious eye irritation.[10] It should be handled as a potentially harmful substance.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry place away from moisture, as it is susceptible to hydrolysis.
References
-
Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
-
Um, I. H., et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]
-
Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]
-
Um, I. H., et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[[double bond, length as m-dash]]O to C[[double bond, length as m-dash]]S on reactivity and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]
-
4-Nitrophenyl Chloroformate. Synlett. Available at: [Link]
-
Pluth, M. D., & McQuade, L. E. (2015). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Journal of the American Chemical Society. Available at: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. Available at: [Link]
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Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. Die Angewandte Makromolekulare Chemie. Available at: [Link]
-
Bis(4-nitrophenyl)carbonate. Chem-Impex International. Available at: [Link]
-
Tzani, A., et al. (2012). Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. Molecules. Available at: [Link]
-
Bis(4-nitrophenyl) carbonate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
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Bis(4-nitrophenyl) carbonate. Chemsrc. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Google Patents.
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An In-Depth Technical Guide to Methyl 4-Nitrophenyl Carbonate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrophenyl carbonate is a highly reactive organic compound that serves as a valuable reagent in synthetic chemistry, particularly in the fields of drug development and bioconjugation. Its utility stems from the presence of the electron-withdrawing 4-nitrophenyl group, which renders the carbonate carbonyl highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and key applications of methyl 4-nitrophenyl carbonate, with a focus on the mechanistic principles that underpin its reactivity.
Part 1: Chemical Structure and Nomenclature
Methyl 4-nitrophenyl carbonate is characterized by a central carbonate functional group linking a methyl group and a 4-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group at the para position of the phenyl ring is crucial to the molecule's reactivity.
Key Structural Features:
-
CAS Number: 17175-16-5
-
Molecular Formula: C₈H₇NO₅
-
Molecular Weight: 197.14 g/mol
IUPAC Name:
The systematic IUPAC name for this compound is methyl (4-nitrophenyl) carbonate . It is also commonly referred to as methyl p-nitrophenyl carbonate.
Chemical Structure Visualization:
A 2D representation of the chemical structure of methyl 4-nitrophenyl carbonate.
Part 2: Synthesis and Purification
The synthesis of methyl 4-nitrophenyl carbonate is typically achieved through the reaction of methyl chloroformate with 4-nitrophenol in the presence of a base. This reaction is an example of a nucleophilic acyl substitution at the chloroformate carbonyl.
Reaction Scheme:
General synthetic scheme for methyl 4-nitrophenyl carbonate.
Experimental Protocol:
The following is a representative protocol for the synthesis of methyl 4-nitrophenyl carbonate:
-
Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate to the cooled solution dropwise via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 3: Physicochemical Properties and Spectroscopic Characterization
Methyl 4-nitrophenyl carbonate is a white to pale yellow crystalline solid. A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis.
Data Summary Table:
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Approximately 78-81 °C |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the methyl protons (O-CH₃) is expected around δ 3.9 ppm.
-
Two doublets in the aromatic region (δ 7.4-8.4 ppm) are anticipated for the protons on the 4-nitrophenyl ring, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group will be further downfield.[1]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the carbonate is expected to appear around δ 152-155 ppm.
-
The methyl carbon should be observed around δ 55 ppm.
-
Aromatic carbons will resonate in the δ 120-155 ppm range, with the carbon bearing the nitro group being the most deshielded.[1]
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1760-1780 cm⁻¹.[1]
-
Characteristic strong peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) will be present around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.[1]
-
A C-O stretching vibration for the ester linkage is expected around 1210 cm⁻¹.[1]
-
Part 4: Reactivity and Mechanistic Insights
The high reactivity of methyl 4-nitrophenyl carbonate is its most valuable attribute for synthetic chemists. This reactivity is a direct consequence of the electronic properties of the 4-nitrophenyl group.
The Role of the 4-Nitrophenolate Leaving Group:
The 4-nitrophenolate anion is an excellent leaving group due to the stabilization of the negative charge through resonance involving the nitro group. This makes the carbonate carbonyl highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]
Reaction with Amines to Form Carbamates:
The most common application of methyl 4-nitrophenyl carbonate is in the synthesis of carbamates through reaction with primary or secondary amines.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Carbamate Formation:
Mechanism of carbamate formation using methyl 4-nitrophenyl carbonate.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the protonated amine and the 4-nitrophenol byproduct. The formation of the yellow-colored 4-nitrophenolate anion can often be used to monitor the progress of the reaction visually or spectrophotometrically.[2]
Part 5: Applications in Drug Development and Bioconjugation
The ability of methyl 4-nitrophenyl carbonate to efficiently form carbamate linkages makes it a valuable tool in drug development and bioconjugation.
Carbamate-Containing Pharmaceuticals:
The carbamate functional group is a common motif in a wide range of pharmaceuticals due to its structural and electronic properties, which can mimic a peptide bond and contribute to binding affinity and metabolic stability.[4] Methyl 4-nitrophenyl carbonate provides a straightforward method for introducing the methyl carbamate group onto a drug scaffold.
Bioconjugation and Peptide Synthesis:
Methyl 4-nitrophenyl carbonate and its analogs are used to modify biomolecules, such as proteins and peptides, by reacting with the free amino groups of lysine residues or the N-terminus. This process, known as PEGylation when involving polyethylene glycol, can improve the pharmacokinetic properties of therapeutic proteins.[5]
In solid-phase peptide synthesis, related nitrophenyl carbonate-functionalized resins are employed to anchor the first amino acid to the solid support.[6]
Protocol for Carbamate Synthesis from an Amine:
The following is a general protocol for the synthesis of a methyl carbamate from a primary amine using methyl 4-nitrophenyl carbonate:
-
Dissolution of Amine: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂).
-
Addition of Base: Add 1.1 equivalents of a non-nucleophilic base such as triethylamine or diisopropylethylamine.
-
Addition of Carbonate: Add a solution of 1.05 equivalents of methyl 4-nitrophenyl carbonate in the same solvent to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine to remove the 4-nitrophenol byproduct and excess base.
-
Purification: Dry the organic layer, concentrate, and purify the resulting carbamate by column chromatography or recrystallization.
Part 6: Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling methyl 4-nitrophenyl carbonate.
-
Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and acids.[9]
Conclusion
Methyl 4-nitrophenyl carbonate is a versatile and highly effective reagent for the synthesis of methyl carbamates. Its reactivity, driven by the excellent leaving group ability of the 4-nitrophenolate anion, makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its properties, reactivity, and handling is crucial for its successful application in the laboratory.
References
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- Exploring BIS(4-Nitrophenyl)
- ChemScene. (n.d.). Methyl (4-nitrophenyl)
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- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). Molecules, 22(1), 109.
- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (2012).
- Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[[double bond, length as m-dash]] O to C[[double bond, length as m-dash]] S on reactivity and mechanism. (2009). Organic & Biomolecular Chemistry, 7(19), 3979-3985.
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009).
- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). Beilstein Journal of Organic Chemistry, 12, 2235-2241.
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- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (2017). ACS Chemical Biology, 12(10), 2636-2642.
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An In-depth Technical Guide to the Solubility of Methyl-4-nitrophenylcarbonate in Different Solvents
Introduction
Methyl-4-nitrophenylcarbonate (M4NPC) is a valuable reagent and intermediate in organic synthesis, often utilized in the introduction of methoxycarbonyl groups and in the synthesis of more complex molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches, directly impacting reaction kinetics, yield, and the bioavailability of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in a laboratory setting. While specific quantitative solubility data for M4NPC is not extensively published, this guide will leverage data from structural analogs and first principles to provide a predictive framework and detail the established methodologies for its empirical determination.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1]
This compound possesses a molecular structure with distinct polar and non-polar regions. The presence of the nitro group (-NO₂) and the carbonate ester (-O-(C=O)-O-) introduces significant polarity and potential for dipole-dipole interactions. Conversely, the phenyl ring provides a non-polar, hydrophobic character. A key predicted physicochemical property for M4NPC is its octanol-water partition coefficient (LogP), which is calculated to be 1.74.[2] This positive LogP value suggests a preference for a non-polar environment over a polar one, indicating that M4NPC is likely to be sparingly soluble in water but more soluble in organic solvents.
To further predict the solubility behavior of M4NPC, we can examine the known solubility of its structural analogs:
-
4-Nitrophenyl acetate: This compound is structurally similar, with an acetyl group instead of a methyl carbonate group. It is reported to be insoluble in water, with a quantitative value of 0.53 g/L.[1][3] It is, however, soluble in organic solvents such as ethanol and acetone.[4][5]
-
Methyl phenyl carbonate: This analog lacks the electron-withdrawing nitro group. It is also reported to be insoluble in water, with a solubility of less than 1 g/L.[6]
Based on these analogs and the calculated LogP, a qualitative solubility profile for this compound can be predicted.
Predicted Solubility of this compound
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |
| Water | 10.2 | Very Low | The hydrophobic phenyl ring and the overall LogP of 1.74 suggest poor solvation by highly polar water molecules. |
| Methanol | 5.1 | Moderately Soluble | As a polar protic solvent, methanol can engage in dipole-dipole interactions and is less polar than water, better accommodating the non-polar aspects of M4NPC. |
| Ethanol | 4.3 | Moderately Soluble | Similar to methanol, ethanol's polarity is suitable for solvating M4NPC. |
| Acetone | 5.1 | Soluble | A polar aprotic solvent that can effectively solvate the polar groups of M4NPC through dipole-dipole interactions without the risk of protic solvolysis. |
| Dichloromethane | 3.1 | Soluble | A solvent of intermediate polarity that is expected to be a good solvent for M4NPC. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A polar aprotic ether that is a versatile solvent for a wide range of organic compounds. |
| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent that may have some affinity for the phenyl ring of M4NPC. |
| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent that is unlikely to effectively solvate the polar functional groups of M4NPC. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
Disclaimer: This table presents a predicted solubility profile based on theoretical principles and data from structural analogs. Experimental verification is required for quantitative assessment.
Thermodynamics of Dissolution
The process of dissolution can be understood through its thermodynamic components. It involves the breaking of solute-solute and solvent-solvent intermolecular bonds, which requires energy (endothermic), and the formation of solute-solvent bonds, which releases energy (exothermic).[7] The overall enthalpy of solution (ΔHsoln) can be either positive (endothermic) or negative (exothermic).[8] For a substance to dissolve, the Gibbs free energy change (ΔG) for the process must be negative. This is governed by the equation ΔG = ΔHsoln - TΔS, where T is the temperature and ΔS is the change in entropy.[8] The dissolution of a solid into a liquid typically leads to an increase in entropy (ΔS > 0), which favors dissolution.[9]
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[10] This method, recognized by regulatory bodies like the OECD (Guideline 105), involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.[3][4][5][6]
Protocol: Equilibrium Solubility Determination of this compound
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary studies can determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test sample.
-
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
3. Self-Validating System and Causality:
-
Excess Solid: The continuous presence of undissolved solid ensures that the solution remains saturated throughout the equilibration period.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Equilibration Time: Allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility.
-
Phase Separation: Proper filtration is essential to prevent undissolved solid particles from artificially inflating the measured concentration.
-
Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures accurate quantification of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Potential Challenges: Solvolysis
A significant consideration when measuring the solubility of this compound is its potential for solvolysis, particularly in protic solvents like water, methanol, and ethanol. The carbonate functional group can be susceptible to nucleophilic attack by the solvent, leading to the formation of methyl carbonate and 4-nitrophenol. This degradation process can alter the equilibrium of the system, leading to an overestimation of the true solubility of the parent compound. Studies on related 4-nitrophenyl carbonates have shown that hydrolysis is accelerated in basic conditions.[11]
Mitigation Strategies:
-
pH Control: When measuring aqueous solubility, using buffered solutions at a neutral or slightly acidic pH can help minimize hydrolysis.
-
Use of Aprotic Solvents: For synthetic applications, employing aprotic solvents (e.g., acetone, THF, dichloromethane) can prevent solvolysis.
-
Kinetic Monitoring: During solubility determination, analyzing samples at multiple time points can help identify if the concentration of M4NPC is changing over time due to degradation.
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Interplay of Solute and Solvent Properties on Solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively documented, a robust understanding of its physicochemical properties and the behavior of its structural analogs allows for a strong predictive assessment of its solubility profile. The compound is anticipated to have low aqueous solubility but good solubility in moderately polar to polar aprotic organic solvents. For definitive quantitative data, the shake-flask method provides a reliable and universally accepted experimental protocol. Researchers must remain vigilant to the potential for solvolysis, especially in protic solvents, and employ appropriate mitigation strategies to ensure the integrity of their results. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently work with this compound in various solvent systems.
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Solubility of Things. p-Nitrophenyl acetate. [Link]
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Chemistry For Everyone. What Affects Solubility Of Organic Compounds?. YouTube, 9 Feb. 2025. [Link]
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FILAB. Solubility testing in accordance with the OECD 105. [Link]
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Situ Biosciences. OECD 105 - Water Solubility. [Link]
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Environmental Organic Chemistry. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube, 17 Sep. 2021. [Link]
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OECD. Test No. 105: Water Solubility. [Link]
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Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008, pp. 335-341. [Link]
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American Chemical Society. Lesson 5.9: Temperature Changes in Dissolving. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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NIH National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]
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Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. [Link]
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"Methyl-4-nitrophenylcarbonate stability and degradation pathways"
An In-Depth Technical Guide to the Stability and Degradation Pathways of Methyl-4-nitrophenylcarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an activated carbonate ester utilized in organic synthesis. Its reactivity, which is central to its synthetic utility, is intrinsically linked to its stability profile. This guide provides a detailed examination of the factors governing the stability of this compound and delineates its primary degradation pathways. The principal route of degradation is hydrolysis, a process significantly accelerated under basic conditions. This breakdown is characterized by the release of a chromophoric 4-nitrophenolate ion, which provides a convenient method for monitoring the reaction kinetics spectrophotometrically. This document offers field-proven insights into the causality behind its reactivity, detailed experimental protocols for stability assessment, and a foundational understanding for professionals working with this and similar activated reagents.
Introduction: The Role of Activated Carbonates in Synthesis
Activated carbonates, such as this compound, are valuable reagents in modern organic chemistry. They serve as efficient intermediates for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The utility of these compounds stems from the presence of the 4-nitrophenyl group, an excellent leaving group that facilitates reactions with a wide range of nucleophiles.[2][3] This reactivity allows for the formation of new carbonate, carbamate, or urea linkages under relatively mild conditions. However, the very features that make this compound a reactive and useful synthetic tool also render it susceptible to degradation, primarily through hydrolysis. Understanding the kinetics and mechanisms of this degradation is critical for optimizing reaction conditions, ensuring shelf-life stability, and implementing effective purification strategies.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its handling, storage, and application.
| Property | Value | Source |
| CAS Number | 17175-16-5 | [4] |
| Molecular Formula | C₈H₇NO₅ | [4] |
| Molecular Weight | 197.14 g/mol | [4] |
| Synonyms | Methyl p-nitrophenyl carbonate | [4] |
| Appearance | White to light yellow crystalline powder (typical) | [5] |
| Purity | ≥98% (typical) | [4] |
| Storage | Room temperature | [4] |
Core Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the ester linkage by water. This reaction is a classic example of nucleophilic acyl substitution, where a water molecule (or more potently, a hydroxide ion) attacks the electrophilic carbonyl carbon.
Mechanism of Hydrolysis
The process begins with the nucleophilic attack on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The departure of the 4-nitrophenoxide anion is highly favorable because its negative charge is stabilized through resonance and the strong electron-withdrawing effect of the nitro group.[2][3] The 4-nitrophenol leaving group has a pKa of approximately 7.15, making its conjugate base (4-nitrophenoxide) a stable species and an excellent leaving group.[2][3]
The final products of hydrolysis are methanol, carbon dioxide (from the decomposition of the unstable carbonic acid intermediate), and the 4-nitrophenolate ion.
Caption: Base-catalyzed hydrolysis of this compound.
Factors Influencing Stability
The rate of degradation is not constant and is highly dependent on the chemical environment. Understanding these factors is crucial for controlling the compound's reactivity and shelf-life.
Effect of pH
The pH of the medium is the most critical factor governing the stability of this compound.
-
Acidic and Neutral Conditions (pH < 8): The compound is relatively stable in aqueous solutions under acidic and neutral conditions.[2][3] While background hydrolysis occurs, the rate is slow. At neutral pH (7.4), the rate of hydrolysis is significant enough to compete with other nucleophiles, such as hydrosulfide.[6]
-
Basic Conditions (pH > 8): The rate of hydrolysis is dramatically accelerated in basic environments.[2][3] This is due to the increased concentration of the much more potent hydroxide ion (OH⁻) nucleophile compared to neutral water. Studies have shown that deprotection (hydrolysis) is most effective at pH 12 and above.[2][3]
| pH Range | Stability | Primary Nucleophile | Rate of Hydrolysis |
| 1 - 7 | Relatively Stable | H₂O | Slow |
| 8 - 11 | Moderately Unstable | OH⁻ | Moderate to Fast |
| 12 - 14 | Highly Unstable | OH⁻ | Very Fast |
Temperature
As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The thermal stability of carbonates can be influenced by the polarization of the carbonate ion.[7] For synthetic applications, reactions are often conducted at controlled, and sometimes reduced, temperatures to minimize unwanted degradation.
Presence of Other Nucleophiles
While water (or hydroxide) is the most common reactant in degradation, other nucleophiles can also attack the carbonyl carbon. A study comparing the reactivity of this compound towards hydrosulfide (HS⁻) and water at pH 7.4 found that the reaction with HS⁻ was only 1.8 times faster than the background hydrolysis.[6] This demonstrates that hydrolysis is a significant and competitive degradation pathway that must be considered even when other reactants are present.
Analytical Methods for Monitoring Degradation
The degradation of this compound can be conveniently monitored due to the formation of the 4-nitrophenolate ion. Under basic conditions, the 4-nitrophenol product is deprotonated to form the 4-nitrophenolate ion, which is a bright yellow species with a strong UV-visible absorbance maximum around 400-415 nm.[2][3][6] This provides a simple and reliable colorimetric method for quantifying the extent of degradation over time.
Experimental Protocol: Spectrophotometric Stability Analysis
This protocol outlines a self-validating system to determine the hydrolysis kinetics of this compound across a range of pH values. The causality behind this choice is the chromophoric nature of the degradation product, which allows for direct, real-time monitoring.
Materials and Equipment
-
This compound
-
Buffer solutions (e.g., phosphate, borate) covering a range of pH values (e.g., pH 7, 8, 9, 10, 11, 12)
-
Organic solvent for stock solution (e.g., DMSO or Acetonitrile)
-
UV-Visible Spectrophotometer
-
Cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a dry organic solvent like DMSO to prevent premature hydrolysis.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of the 4-nitrophenolate ion (determined to be ~413 nm in prior studies, but should be confirmed).[2]
-
Reaction Initiation: a. Pipette a defined volume of a specific pH buffer (e.g., 990 µL) into a cuvette. b. Blank the spectrophotometer using this buffer-filled cuvette. c. To initiate the reaction, add a small volume of the this compound stock solution (e.g., 10 µL) to the buffer in the cuvette. Mix quickly by inversion. The goal is to achieve a uniform concentration in the cuvette (e.g., 100 µM).
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time (kinetic mode). Continue recording until the reaction appears complete (i.e., the absorbance plateaus).
-
Data Analysis: a. Repeat the experiment for each pH buffer. b. Plot absorbance versus time for each pH. c. The initial rate of hydrolysis can be determined from the initial slope of this curve. Comparing these rates will provide a quantitative measure of stability at different pH values.
Caption: Experimental workflow for kinetic analysis of hydrolysis.
Conclusion
This compound is a synthetically useful but inherently reactive molecule whose stability is predominantly dictated by pH. It exhibits relative stability in acidic and neutral aqueous media but undergoes rapid hydrolysis under basic conditions (pH > 8). This degradation proceeds via a well-understood nucleophilic acyl substitution mechanism, yielding the chromophoric 4-nitrophenolate ion, which is a reliable indicator for monitoring the reaction's progress. For drug development professionals and research scientists, a thorough understanding of this stability profile is paramount for controlling reaction outcomes, ensuring the integrity of starting materials, and designing robust synthetic protocols.
References
- Methyl (4-nitrophenyl)
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Bis(4-nitrophenyl)
- Hydrolysis of Bis(4-Nitrophenyl)
- BIS(4-NITROPHENYL) CARBONATE: A Versatile Compound for Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups (2022-12-12).
- 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate.
- The Thermal Stability of the Nitrates and Carbon
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A Technical Guide to the Mechanism and Application of Methyl-4-nitrophenylcarbonate in Organic Synthesis
This guide provides an in-depth exploration of the mechanism of action and synthetic utility of Methyl-4-nitrophenylcarbonate (MNPC). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing the reactivity of MNPC and offers practical insights into its application.
Introduction: The Strategic Advantage of Activated Carbonates
In the realm of organic synthesis, the precise construction of functional groups is paramount. Carbonates and their derivatives, such as carbamates and ureas, are ubiquitous motifs in pharmaceuticals, agrochemicals, and polymers.[1][2] The formation of these linkages often requires the activation of a carbonyl group to facilitate nucleophilic attack. This compound (MNPC) is a prominent member of the "activated carbonate" family, reagents designed for enhanced reactivity and controlled chemical transformations.[3][4][5]
The "activation" of MNPC stems from the electronic properties of the 4-nitrophenyl group. This substituent acts as a potent electron-withdrawing group, rendering the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6] Furthermore, the 4-nitrophenoxide anion is an excellent leaving group due to the resonance stabilization of the negative charge by the nitro group, which facilitates the progress of the reaction.[7] The distinct yellow color of the 4-nitrophenolate anion under basic conditions also provides a convenient method for real-time reaction monitoring via UV-visible spectrophotometry.[7][8][9]
This guide will dissect the mechanistic intricacies of MNPC in organic reactions, provide a framework for its practical application, and offer a validated experimental protocol for its use.
The Core Mechanism: A Stepwise Approach to Acyl Substitution
The predominant mechanism for the reaction of this compound with nucleophiles, particularly amines, is a stepwise nucleophilic acyl substitution.[10][11][12][13] This process involves the formation of a transient tetrahedral intermediate, and the rate-determining step can vary depending on the nucleophile's basicity and steric hindrance.
Nucleophilic Attack and Formation of the Tetrahedral Intermediate
The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electrophilic carbonyl carbon of MNPC. This leads to the formation of a zwitterionic tetrahedral intermediate (T+/-).
Caption: Formation of the tetrahedral intermediate.
Breakdown of the Intermediate: A Shift in the Rate-Determining Step
The fate of the tetrahedral intermediate is the crucial phase of the reaction. It can either revert to the starting materials or proceed to the products by expelling the 4-nitrophenoxide leaving group. Kinetic studies have shown that the rate-determining step (RDS) is dependent on the pKa of the nucleophile.[10][11]
-
For weakly basic nucleophiles (low pKa): The breakdown of the tetrahedral intermediate to form the products is the rate-limiting step.
-
For strongly basic nucleophiles (high pKa): The formation of the tetrahedral intermediate becomes the rate-limiting step.
This phenomenon is often visualized in a Brønsted-type plot (log kN vs. pKa), which shows a downward curvature.[10][11][12]
Caption: Rate-determining step depends on nucleophile basicity.
Synthetic Applications of this compound
The high reactivity and predictable mechanism of MNPC make it a valuable reagent for the synthesis of a variety of organic compounds.
Carbamate Synthesis
The reaction of MNPC with primary or secondary amines is a widely used method for the preparation of carbamates.[2] This reaction is often high-yielding and proceeds under mild conditions. Carbamates are important functional groups in many pharmaceuticals, including the Alzheimer's drug Rivastigmine.[14]
Carbonate Synthesis
MNPC can react with alcohols or phenols in the presence of a base to form new, unsymmetrical carbonates. This transesterification reaction is driven by the excellent leaving group ability of the 4-nitrophenoxide.
Polymer Chemistry
Activated carbonates, including those with a 4-nitrophenyl group, are employed in the synthesis of polycarbonates.[3][4][5] They offer an advantage over traditional methods by allowing for polymerization at lower temperatures, which is beneficial for thermally sensitive monomers.[3][4][5]
Experimental Protocol: Synthesis of a Benzyl Carbamate
This section provides a detailed, self-validating protocol for the synthesis of a carbamate using this compound and a primary amine.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| Benzylamine | Acros Organics | 99% |
| Triethylamine (TEA) | Fisher Scientific | ≥99% |
| Dichloromethane (DCM), anhydrous | VWR Chemicals | ≥99.8% |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the MNPC in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of MNPC).
-
Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes at room temperature. The TEA acts as a base to neutralize the 4-nitrophenol byproduct.
-
Nucleophile Addition: Slowly add benzylamine (1.0 eq) dropwise to the stirring solution over a period of 5 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by the appearance of a yellow color, indicating the formation of the 4-nitrophenolate anion. For more precise tracking, thin-layer chromatography (TLC) can be employed (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours at room temperature.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with 1 M HCl to remove excess TEA.
-
Subsequently, wash with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure carbamate.
Workflow Diagram
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Methodological & Application
The Methoxycarbonyl Group at Your Fingertips: Methyl-4-nitrophenylcarbonate as a Versatile Reagent in Organic Synthesis
Introduction: A Modern Tool for Methoxycarbonylation and Amine Protection
In the landscape of modern organic synthesis, the demand for efficient, selective, and reliable reagents is paramount. Methyl-4-nitrophenylcarbonate has emerged as a highly effective reagent for the introduction of the methoxycarbonyl group (-COOCH₃) onto a variety of nucleophiles, particularly amines. Its utility extends to the protection of primary and secondary amines, a critical step in the multi-step synthesis of complex molecules, including pharmaceuticals.
The reactivity of this compound is rooted in the electronic properties of its structure. The carbonate carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of the adjacent methoxy group and, more significantly, the 4-nitrophenoxy group. The 4-nitrophenoxide anion is an excellent leaving group due to the resonance stabilization of the negative charge by the nitro group, making it readily displaced by nucleophiles. This inherent reactivity allows for mild reaction conditions, often at room temperature, and broad functional group tolerance, minimizing the need for extensive protecting group strategies for other functionalities within the substrate.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Applications
This compound is primarily utilized in two key areas of organic synthesis:
-
Synthesis of Methyl Carbamates: The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to methyl carbamates. This transformation is fundamental in the synthesis of a wide range of biologically active molecules and functional materials.
-
N-Protection of Amines: The methoxycarbonyl group can serve as a robust protecting group for amines. The use of this compound for this purpose offers an alternative to other common amine protecting groups, with the advantage of mild introduction and specific cleavage conditions.[1][2][3]
The choice of this compound over other reagents, such as methyl chloroformate, is often driven by its solid, crystalline nature, which makes it easier to handle and weigh accurately, and its reduced toxicity profile compared to highly reactive and volatile reagents.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction of this compound with a nucleophile, such as an amine, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide leaving group to yield the corresponding methyl carbamate and 4-nitrophenol as a byproduct. The release of the yellow-colored 4-nitrophenolate ion under basic conditions can be used to monitor the progress of the reaction spectrophotometrically.[1]
Application & Protocols
Synthesis of Methyl Carbamates from Primary and Secondary Amines
This protocol provides a general method for the methoxycarbonylation of a wide range of amines.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or solid-supported base like sodium carbonate)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add the base (1.1-1.5 eq) to the solution. For liquid bases like TEA or DIPEA, add them dropwise. If using a solid base like anhydrous sodium carbonate, add it in one portion.
-
Reagent Addition: Dissolve this compound (1.05-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature. For less reactive amines, the reaction mixture can be gently heated (e.g., to 40-60 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours. The formation of a yellow color due to the release of 4-nitrophenol is a visual indicator of the reaction's progress.
-
Work-up:
-
Once the reaction is complete, filter the mixture if a solid base was used.
-
Dilute the reaction mixture with the solvent (e.g., DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the 4-nitrophenol byproduct, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl carbamate.
Experimental Workflow Diagram:
N-Protection of Amino Acids and Peptides
This compound can be employed for the N-protection of amino acid esters. This is particularly useful when other protecting groups might be sensitive to the reaction conditions required for their introduction.
Protocol for N-Methoxycarbonylation of an Amino Acid Ester:
-
Dissolution: Dissolve the amino acid ester hydrochloride salt (1.0 eq) in a suitable solvent such as DCM or DMF.
-
Neutralization and Reagent Addition: Add a base, such as triethylamine (2.2 eq), to the solution to neutralize the hydrochloride and act as a base for the reaction. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amino acid ester solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in the previous protocol, followed by purification via column chromatography to yield the N-methoxycarbonyl protected amino acid ester.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF, MeCN | Aprotic solvents to prevent hydrolysis of the reagent. |
| Base | TEA, DIPEA, Na₂CO₃ | To neutralize any acid present and to facilitate the reaction. |
| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient; heating can accelerate slow reactions. |
| Stoichiometry | Slight excess of this compound | To ensure complete consumption of the limiting amine substrate. |
Case Study: Application in Drug Synthesis
Safety and Handling
This compound is an irritant to the skin and eyes and may cause respiratory irritation.[5] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[1][4][5][6][7]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 94-96 °C | [1] |
| Solubility | Soluble in many organic solvents (DCM, THF, Acetone) |
Conclusion: A Reliable and Versatile Synthetic Tool
This compound is a valuable reagent for the modern organic chemist. Its high reactivity, ease of handling, and the mild conditions required for its reactions make it an excellent choice for the synthesis of methyl carbamates and the protection of amines. The principles outlined in this guide, supported by the provided protocols and mechanistic understanding, will enable researchers to effectively incorporate this versatile reagent into their synthetic strategies for the efficient construction of complex molecules.
References
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
-
Reddy, M. et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(5), 5310-5318. [Link]
-
Patchornik, A., et al. (1970). 2.4 Photocleavable Protecting Groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
Sources
The Methoxycarbonyl (Moc) Protecting Group: A Detailed Guide to its Application in Peptide Synthesis
Introduction: Navigating the Landscape of Amino Acid Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions and ensure the orderly assembly of the peptide chain.[1] For decades, the gold standards for α-amino group protection have been the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[] While these two strategies have proven immensely successful and form the bedrock of modern solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups continues to be an area of active research, driven by the need for enhanced orthogonality, milder reaction conditions, and cost-effectiveness.[3]
This application note delves into the use of the methoxycarbonyl (Moc) protecting group, introduced via methyl-4-nitrophenylcarbonate , as a valuable tool in the peptide chemist's arsenal. We will provide a comprehensive overview of the Moc group, from its chemical properties and mechanistic underpinnings to detailed, field-tested protocols for its application in the protection of amino acids and its subsequent removal during peptide synthesis.
The Methoxycarbonyl (Moc) Group: A Comparative Overview
The Moc group, a simple carbamate, offers a unique set of characteristics that position it as a viable alternative to the more conventional Fmoc and Boc protecting groups. A thorough understanding of its advantages and limitations is crucial for its effective implementation.
Core Attributes of the Moc Protecting Group
The Moc group is introduced by reacting an amino acid with this compound, a stable and commercially available reagent. The resulting N-Moc-amino acid is a stable, crystalline solid that is amenable to standard peptide coupling protocols.
A Tale of Three Protecting Groups: Moc vs. Fmoc vs. Boc
To appreciate the utility of the Moc group, a direct comparison with Fmoc and Boc is instructive.
| Feature | Methoxycarbonyl (Moc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Protecting Reagent | This compound | Fmoc-Cl, Fmoc-OSu | Boc₂O, Boc-ON |
| Deprotection Condition | Mildly basic conditions | Basic conditions (e.g., 20% piperidine in DMF)[4] | Acidic conditions (e.g., TFA)[] |
| Byproducts of Deprotection | Methanol, Carbon Dioxide, 4-Nitrophenolate | Dibenzofulvene, Piperidine adduct, CO₂[5] | Isobutylene, Carbon Dioxide, tert-Butanol |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[6] | Fully orthogonal to acid-labile side-chain protecting groups.[7] | Quasi-orthogonal with benzyl-based side-chain protecting groups.[7] |
| Monitoring | Reaction progress can be monitored by TLC or HPLC.[8] | Deprotection can be monitored by UV absorbance of the dibenzofulvene byproduct.[5] | Not readily monitored by UV. |
| Cost-Effectiveness | Potentially more cost-effective due to the simpler protecting reagent. | Reagents can be more expensive. | Reagents are generally cost-effective. |
The key advantage of the Moc group lies in its base-lability, which aligns it with the widely adopted Fmoc/tBu strategy, allowing for the use of mild acidic conditions for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[7] This orthogonality is crucial for the synthesis of complex peptides bearing sensitive functionalities.[3]
The Chemistry of Moc Protection and Deprotection: A Mechanistic Insight
A foundational understanding of the reaction mechanisms governing the introduction and removal of the Moc group is essential for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of N-Moc Amino Acid Formation
The protection of the α-amino group of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction, typically under Schotten-Baumann conditions.[9][10] The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. The highly activating p-nitrophenyl group serves as an excellent leaving group, facilitating the reaction.
Caption: Mechanism of N-Moc amino acid synthesis.
Mechanism of N-Moc Deprotection
The base-lability of the Moc group is the cornerstone of its utility in an orthogonal peptide synthesis strategy. The deprotection proceeds through a base-catalyzed elimination mechanism, analogous to that of the Fmoc group, albeit with different kinetics and byproducts.
Caption: Base-catalyzed deprotection of the N-Moc group.
Application Notes & Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They are intended as a starting point, and optimization may be necessary for specific amino acids or peptide sequences.
Protocol 1: Synthesis of N-Moc-Amino Acids
This protocol describes a general procedure for the synthesis of N-Moc protected amino acids using this compound.
Materials and Reagents:
-
Amino Acid
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (if necessary)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.2 eq.). Stir the mixture until the amino acid is completely dissolved.
-
Addition of Protecting Reagent: To the stirring solution, add a solution of this compound (1.1 eq.) in dioxane dropwise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove unreacted this compound and the 4-nitrophenol byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The N-Moc-amino acid will precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Moc-amino acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.[11]
Expected Outcome:
The N-Moc-amino acid should be obtained as a white to pale yellow crystalline solid. The yield will vary depending on the amino acid but is typically in the range of 70-95%. The purity should be assessed by NMR and mass spectrometry.
Protocol 2: Deprotection of the N-Moc Group in Solid-Phase Peptide Synthesis
This protocol outlines the procedure for the removal of the N-Moc group from a resin-bound peptide during SPPS.
Materials and Reagents:
-
N-Moc-peptide-resin
-
Deprotection Solution: 5-10% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
-
Kaiser test reagents (for monitoring)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the N-Moc-peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF and add the deprotection solution (5-10% piperidine in DMF) to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
-
Monitoring the Deprotection:
-
Take a small sample of the resin beads and perform a Kaiser test. A positive test (blue color) indicates the presence of a free primary amine and thus successful deprotection.
-
If the Kaiser test is negative or weak, extend the deprotection time or use a fresh portion of the deprotection solution.
-
-
Washing: Once the deprotection is complete (positive Kaiser test), drain the deprotection solution and wash the resin thoroughly with DMF (5 x resin volume) followed by DCM (3 x resin volume) to remove all traces of piperidine and byproducts.
-
Proceed to the Next Coupling Step: The deprotected peptide-resin is now ready for the coupling of the next N-protected amino acid.
Caption: Workflow for N-Moc deprotection in SPPS.
Conclusion and Future Perspectives
The methoxycarbonyl (Moc) protecting group, introduced via this compound, represents a practical and cost-effective alternative to the more established Fmoc and Boc protecting groups in peptide synthesis. Its base-lability and orthogonality with common acid-labile side-chain protecting groups make it a valuable addition to the synthetic chemist's toolbox. The protocols provided herein offer a solid foundation for the implementation of Moc chemistry in both the synthesis of protected amino acid building blocks and their application in solid-phase peptide synthesis.
Further research into the kinetics of Moc deprotection with different bases and a broader investigation into its compatibility with a wider range of sensitive amino acid side chains will undoubtedly expand its utility. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the development and refinement of diverse and robust protecting group strategies, including the use of the Moc group, will be essential for advancing the field.
References
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. PubMed. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. [Link]
-
Photocleavable Protecting Groups. Science of Synthesis. [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]
-
Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
- Method for the fmoc group cleavage.
-
deprotection of various amino acids in the presence of other labile groups. ResearchGate. [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protection Reactions. Wiley-VCH. [Link]
-
A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. National Institutes of Health. [Link]
-
A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry (RSC Publishing). [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. National Institutes of Health. [Link]
-
The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal. [Link]
-
How do Amino Acids behave in Acidic, Basic, and Neutral conditions? MCAT Biochemistry. [Link]
-
Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry. [Link]
-
Synthesis of Amino-Acid-Based Nitroalkenes. SciSpace. [Link]
-
Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Application Note: Enhancing HPLC Analysis of Amines and Phenols Using Methyl-4-nitrophenylcarbonate as a Pre-Column Derivatizing Agent
Introduction
In the landscape of pharmaceutical development, clinical diagnostics, and environmental monitoring, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for quantitative analysis. However, a significant challenge arises when target analytes, such as aliphatic amines, amino acids, and phenolic compounds, lack a native chromophore, rendering them nearly invisible to standard UV-Vis detectors. Pre-column derivatization addresses this limitation by chemically modifying the analyte to attach a chromophoric tag, thereby enhancing detection sensitivity and improving chromatographic behavior.[1][2]
This guide provides a comprehensive overview and detailed protocol for using Methyl-4-nitrophenylcarbonate (MNPC) as a highly effective pre-column derivatizing agent. MNPC reacts efficiently with primary amines, secondary amines, and phenols to form stable carbamate derivatives. The incorporated 4-nitrophenyl moiety is a potent chromophore, dramatically increasing the molar absorptivity of the analyte and enabling sensitive detection at the low nanogram level. The reaction is driven by the formation of 4-nitrophenol, an excellent leaving group that also serves as a convenient spectroscopic marker for monitoring reaction completion.[3]
Principle of Derivatization: The Chemistry of MNPC
The derivatization process is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is typically performed under mild basic conditions, which serve to deprotonate the analyte (in the case of phenols) or act as a catalyst, enhancing the nucleophilicity of the amine.
The tetrahedral intermediate formed subsequently collapses, expelling the highly stable 4-nitrophenolate anion as a leaving group.[3] The final product is a 4-nitrophenyl carbamate derivative, which is significantly less polar than the parent analyte and possesses strong UV absorbance, making it ideal for reversed-phase HPLC analysis.
Caption: Derivatization of an analyte with MNPC.
Application and Methodology
This protocol is designed for researchers requiring sensitive quantification of compounds containing primary/secondary amine or phenolic functional groups. It is broadly applicable to various sample matrices, provided appropriate sample cleanup is performed.
Required Materials and Instrumentation
Reagents:
-
This compound (MNPC), ≥98% purity
-
Analyte standards of interest
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Borate Buffer (0.1 M, pH 9.5): Prepare by dissolving sodium tetraborate in water and adjusting pH with NaOH.
-
Formic acid or Phosphoric acid for mobile phase modification.
Equipment:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Thermostatted water bath or heating block
-
Calibrated pipettes and autosampler vials
-
0.22 µm syringe filters (PTFE or nylon)
Experimental Protocol: Step-by-Step Derivatization
The following protocol details a robust method for derivatizing a standard or sample solution. Optimization of reagent concentrations and reaction time may be necessary depending on the specific analyte.
-
Reagent Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., ACN/water mixture). Prepare working standards by serial dilution from this stock.
-
MNPC Reagent (10 mg/mL): Accurately weigh 100 mg of MNPC and dissolve in 10 mL of ACN. This solution should be prepared fresh daily to avoid degradation.
-
-
Derivatization Reaction:
-
Step 1: In a 1.5 mL autosampler vial, add 100 µL of the analyte standard or sample solution.
-
Step 2: Add 200 µL of 0.1 M Borate Buffer (pH 9.5). The basic pH is crucial for facilitating the reaction.
-
Step 3: Add 100 µL of the 10 mg/mL MNPC reagent. The molar excess of the derivatizing agent ensures the reaction proceeds to completion.
-
Step 4: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Step 5: Place the vial in a heating block or water bath set to 60°C for 30 minutes. Heating accelerates the reaction rate.
-
Step 6: After incubation, remove the vial and allow it to cool to room temperature.
-
Step 7 (Optional Quench): Add 10 µL of 1 M HCl to neutralize the buffer and stop the reaction. This can sometimes improve peak shape.
-
Step 8: Filter the resulting solution through a 0.22 µm syringe filter directly into a clean autosampler vial for HPLC analysis.
-
Caption: Workflow for pre-column derivatization with MNPC.
HPLC Analysis and Method Validation
The resulting non-polar carbamate derivatives are well-suited for separation on a reversed-phase column. A gradient elution is recommended to effectively separate the derivatized analytes from the excess MNPC reagent and the 4-nitrophenol byproduct.
Recommended HPLC Conditions
| Parameter | Recommended Setting | Causality and Field-Proven Insight |
| HPLC Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | The non-polar stationary phase provides excellent retention for the hydrophobic carbamate derivatives, ensuring good separation from polar matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification of the mobile phase sharpens peaks by suppressing the ionization of any residual silanol groups on the column packing. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent that provides good peak shape and lower backpressure compared to methanol for these types of compounds. |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B | A gradient is essential to first elute polar byproducts and then resolve the derivatized analytes of varying hydrophobicity before a final wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 254 nm or 270 nm | The 4-nitrophenyl group has a strong absorbance maximum in this region, providing excellent sensitivity for the derivatized analyte. |
System Validation and Performance Characteristics
A validated method provides confidence in the accuracy and reliability of the results.[4] The following table summarizes typical performance characteristics for an HPLC method using MNPC derivatization.
| Validation Parameter | Typical Performance Metric | Trustworthiness and Self-Validation |
| Linearity | r² > 0.999 over 0.1 - 50 µg/mL | A high correlation coefficient across a wide dynamic range confirms a proportional detector response to analyte concentration.[5] |
| Limit of Detection (LOD) | 10 - 50 ng/mL (S/N ratio of 3) | Demonstrates the significant sensitivity enhancement achieved through derivatization, allowing for trace-level analysis.[4] |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL (S/N ratio of 10) | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 5% | Low Relative Standard Deviation (RSD) values from repeated analyses confirm the method's reproducibility.[6] |
| Accuracy (Recovery%) | 95% - 105% | Spiking a blank matrix with a known analyte concentration and achieving high recovery validates the method's ability to measure the true value. |
| Specificity | No interfering peaks at the analyte retention time | Chromatographic separation should resolve the analyte derivative from all other matrix components, excess reagent, and byproducts, ensuring the signal is specific to the analyte. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area for Derivative | 1. Incomplete reaction (pH too low, insufficient time/temp).2. Degradation of MNPC reagent.3. Analyte instability in the reaction matrix. | 1. Verify buffer pH is ~9.5. Increase reaction time or temperature moderately.2. Prepare fresh MNPC solution daily.3. Investigate analyte stability and adjust sample preparation if needed. |
| Large Reagent or Byproduct Peaks | 1. Excessive amount of MNPC used.2. Incomplete reaction leaving unreacted MNPC. | 1. Optimize the molar ratio of MNPC to the expected analyte concentration.2. Adjust the HPLC gradient to ensure these early-eluting peaks do not interfere with the analyte peak. |
| Peak Tailing or Splitting | 1. Column degradation or contamination.2. Co-elution with an interfering substance.3. Mobile phase pH is inappropriate for the derivative. | 1. Flush the column or replace it if necessary.2. Adjust the gradient profile or try a different column chemistry.3. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the derivative in a single protonation state. |
| Poor Reproducibility | 1. Inconsistent sample/reagent pipetting.2. Fluctuations in reaction temperature.3. Autosampler injection variability. | 1. Use calibrated pipettes and ensure consistent technique.2. Use a reliable, calibrated heating block or water bath.3. Perform autosampler maintenance and check for air bubbles in the syringe. |
Conclusion
This compound is a powerful and versatile derivatizing agent for the HPLC-UV analysis of primary amines, secondary amines, and phenols. By converting analytes that are otherwise difficult to detect into stable, strongly UV-absorbing carbamate derivatives, this method provides a robust, sensitive, and reliable platform for quantitative analysis. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement this technique, enhancing their analytical capabilities in drug development and other scientific fields.
References
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). [Source not further identified].
- Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009).
- Expanded Method for Carbamate Pesticides by HPLC with Post-Column Derivatiz
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (n.d.). [Source not further identified].
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). [Source not further identified].
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). [Source not further identified].
- Derivatization and Separation of Aliph
- Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatiz
- Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogen
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2018).
- Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. (2012).
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- 4. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging Methyl-4-nitrophenylcarbonate in Modern Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-4-nitrophenylcarbonate (MNPC) and its derivatives serve as highly efficient activating reagents in bioconjugation. They are primarily used to convert carboxylic acids or hydroxyl groups into reactive 4-nitrophenyl carbonate or ester intermediates. These activated molecules readily react with primary amines on proteins, peptides, and other biomolecules to form stable carbamate or amide linkages. The release of the 4-nitrophenoxide ion during the reaction provides a convenient spectrophotometric method for monitoring reaction progress. This guide details the underlying chemical principles, core applications, and step-by-step protocols for utilizing MNPC-based chemistry in protein labeling and surface immobilization, providing researchers with the foundational knowledge for robust and reproducible bioconjugation strategies.
Principle and Mechanism of Action
The utility of this compound and related reagents like bis(4-nitrophenyl)carbonate stems from the excellent leaving group ability of the 4-nitrophenoxide anion.[1][2] The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The general mechanism for bioconjugation proceeds in two conceptual stages:
-
Activation Step: A molecule of interest containing a hydroxyl or carboxylic acid group is reacted with a nitrophenyl carbonate reagent (e.g., bis(4-nitrophenyl)carbonate for hydroxyls, or using a chloroformate precursor). This forms a reactive 4-nitrophenyl (pNP) carbonate or ester intermediate.
-
Conjugation Step: The pNP-activated molecule is introduced to the biomolecule (e.g., a protein). A nucleophilic residue on the protein, typically the ε-amino group of a lysine side chain or the N-terminal α-amino group, attacks the activated carbonyl carbon. This results in the formation of a stable carbamate or amide bond and the release of 4-nitrophenol (pNP).[1][2]
The reaction with amines is most efficient at a slightly alkaline pH (typically 7.5-9.0), where the primary amine is deprotonated and thus more nucleophilic.[3][4] The release of the yellow 4-nitrophenoxide ion can be monitored spectrophotometrically around 400 nm, providing a real-time indicator of the conjugation reaction's progress.[5][6]
Figure 1: General mechanism for bioconjugation using a 4-nitrophenyl carbonate activator.
Core Applications in Bioconjugation
The stability and reactivity of pNP-activated esters make them suitable for a variety of bioconjugation applications.
-
Protein and Peptide Labeling: pNP esters are widely used to attach labels such as fluorophores, biotin, or polyethylene glycol (PEG) chains to proteins and peptides.[7] This is fundamental for applications in fluorescence microscopy, immunoassays, and improving the pharmacokinetic properties of therapeutic proteins.
-
Antibody-Drug Conjugates (ADCs): This chemistry is employed to attach potent cytotoxic drugs to monoclonal antibodies via a linker.[8][9] The linker itself can be activated with a nitrophenyl carbonate group to facilitate its attachment to the payload or the antibody.[10][11]
-
Surface Immobilization: Proteins, enzymes, or other ligands can be covalently attached to solid supports (e.g., agarose beads, microplates, biosensors) that have been functionalized with primary amines.[12][13] The molecule to be immobilized is first activated with a pNP carbonate reagent and then incubated with the amine-functionalized surface.[13]
-
PROTAC Synthesis: pNP carbonates are used as versatile PEG-based linkers in the synthesis of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation.[11]
Comparative Analysis of Amine-Reactive Chemistries
While N-hydroxysuccinimide (NHS) esters are the most common reagents for amine modification, pNP esters offer distinct characteristics. The choice of reagent depends on the specific application, desired reaction kinetics, and stability requirements.
| Feature | p-Nitrophenyl (pNP) Esters | N-Hydroxysuccinimide (NHS) Esters |
| Reactivity | Moderately high; generally slower than NHS esters. | Very high; rapid reaction with primary amines.[3] |
| Stability/Hydrolysis | More resistant to spontaneous hydrolysis in aqueous buffers compared to NHS esters.[14][15] | Highly susceptible to hydrolysis, which competes with the amine reaction, especially at higher pH.[4] |
| Optimal pH | 7.5 - 9.0 | 7.0 - 8.5[3] |
| Leaving Group | 4-Nitrophenol | N-Hydroxysuccinimide |
| Reaction Monitoring | Release of yellow 4-nitrophenoxide can be monitored at ~400 nm.[5][6] | No direct spectrophotometric byproduct for monitoring. |
| Common Use Cases | Applications requiring controlled reactivity, better stability in aqueous media, or real-time reaction monitoring. | General protein labeling where rapid and high-efficiency conjugation is the primary goal.[4][16] |
Experimental Protocols
Protocol 1: General Protein Labeling with a pNP-Activated Small Molecule
This protocol describes a general method for conjugating a small molecule (e.g., a dye or biotin that has been pre-activated as a pNP ester) to a protein.
A. Materials and Reagents
-
Protein of Interest (e.g., IgG antibody): Purified at 2-10 mg/mL.
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3. Crucially, avoid amine-containing buffers like Tris or glycine.
-
pNP-activated small molecule: Dissolved in a compatible, anhydrous organic solvent like DMSO or DMF.
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO).[16]
B. Experimental Workflow
Figure 2: Workflow for protein labeling with a pNP-activated molecule.
C. Step-by-Step Methodology
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the stock buffer contains Tris or other primary amines, dialyze the protein against the Reaction Buffer overnight at 4°C. Adjust the protein concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the pNP-activated small molecule in anhydrous DMSO or DMF.
-
Initiate Conjugation: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the pNP-reagent stock solution. The optimal ratio must be determined empirically for each protein. Add the reagent dropwise to avoid protein precipitation.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times or higher temperatures can increase the degree of labeling but may also risk protein denaturation.
-
Reaction Quenching: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted pNP-ester. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted small molecules and the 4-nitrophenol byproduct.
-
Size-Exclusion Chromatography: Equilibrate a G-25 desalting column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the quenched reaction mixture to the column. The protein conjugate will elute in the void volume as the first colored fraction.[16]
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1-2 L of storage buffer for several hours to overnight, with at least two buffer changes.
-
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the λmax of the attached label (e.g., ~495 nm for fluorescein).
Protocol 2: Immobilization of a Ligand onto an Amine-Functionalized Surface
This protocol details the activation of a carboxylate-containing ligand using carbodiimide and p-nitrophenol, followed by its immobilization onto an amine-coated surface (e.g., agarose beads).
A. Materials and Reagents
-
Ligand: Molecule with a terminal carboxylic acid group.
-
Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), N-Hydroxysuccinimide (NHS) or p-nitrophenol.
-
Solvent: Anhydrous and amine-free DMF or DMSO.
-
Amine-Functionalized Support: e.g., Amino-functionalized agarose beads.
-
Coupling Buffer: PBS, pH 7.4.
-
Washing Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.0.
B. Experimental Workflow
Figure 3: Workflow for ligand immobilization on an amine-functionalized surface.
C. Step-by-Step Methodology
-
Ligand Activation:
-
Dissolve the carboxylate-containing ligand in anhydrous DMF.
-
Add 1.5 equivalents of p-nitrophenol followed by 1.5 equivalents of EDC.[17]
-
Stir the reaction under an inert atmosphere (e.g., nitrogen) for 4-6 hours at room temperature to form the pNP-ester. The progress can be monitored by TLC or LC-MS.
-
-
Support Preparation:
-
If using agarose beads, wash a desired volume of the slurry with 10-20 bed volumes of Coupling Buffer to remove any storage preservatives.
-
-
Coupling Reaction:
-
Add the activated pNP-ester ligand solution directly to the washed amine-functionalized support slurry.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C on a rotator or shaker.
-
-
Washing:
-
Centrifuge the support to pellet the beads and discard the supernatant.
-
Wash the beads thoroughly with 3-5 cycles of the Washing Buffer to remove unreacted ligand and byproducts.
-
-
Blocking:
-
Resuspend the beads in the Blocking Buffer and incubate for 1-2 hours at room temperature. This step is critical to cap any remaining reactive amine sites on the surface, preventing non-specific binding in downstream applications.
-
-
Final Wash and Storage:
-
Wash the beads again with the Washing Buffer (3-5 cycles) to remove the excess blocking agent.
-
Resuspend the beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling/Immobilization Efficiency | Inactive pNP-ester (hydrolyzed). | Prepare reagent stock solutions fresh in anhydrous solvent. |
| Presence of competing primary amines in buffer. | Ensure all buffers are amine-free (e.g., use PBS, bicarbonate, borate instead of Tris). | |
| Protein amines are not accessible or are protonated. | Increase the reaction pH to 8.5-9.0 to deprotonate lysine residues. | |
| Protein Precipitation | High concentration of organic solvent from reagent stock. | Add the reagent stock solution slowly while stirring. Keep the final solvent concentration below 10% (v/v). |
| Reagent is insoluble in the reaction mixture. | Ensure efficient stirring; consider using a pNP-ester derivative with enhanced water solubility if available. | |
| High Background / Non-specific Binding (Immobilization) | Incomplete blocking of the support surface. | Increase blocking time to 2 hours; ensure the blocking agent (e.g., ethanolamine) is fresh. |
| Hydrophobic or ionic interactions. | Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. |
Conclusion
This compound and its analogues provide a robust and versatile platform for bioconjugation. The formation of p-nitrophenyl activated esters offers a favorable balance of reactivity and stability, making them particularly useful for modifying primary amines on proteins and surfaces. The ability to spectrophotometrically monitor the reaction progress adds a layer of control not available with other common chemistries. By understanding the underlying mechanism and optimizing reaction parameters as detailed in these protocols, researchers can effectively implement this powerful tool for a wide range of applications, from basic research to the development of advanced therapeutics like ADCs.
References
-
Gisela, U. et al. (2025). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. ResearchGate. Available at: [Link]
-
Castro, E. A. et al. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. PubMed. Available at: [Link]
-
Um, I. H. et al. (n.d.). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Semantic Scholar. Available at: [Link]
-
Um, I. H. et al. (2007). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. Available at: [Link]
-
Tweden, K. S. et al. (n.d.). Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials. PubMed. Available at: [Link]
-
Glen Research (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Research. Available at: [Link]
-
Burt, A. J. et al. (2020). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. PMC - NIH. Available at: [Link]
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SETA BioMedicals (n.d.). General Protein Labeling Procedures. SETA BioMedicals. Available at: [Link]
-
protocols.io (2022). NHS-ester-protein-labeling. protocols.io. Available at: [Link]
-
Burt, A. J. et al. (2020). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ResearchGate. Available at: [Link]
-
Um, I. H. et al. (2007). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Zhu, Y. & Ford, W. T. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir. Available at: [Link]
-
Burt, A. J. et al. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Marshall Digital Scholar (n.d.). Hydrolysis of p-Nitrophenyl Esters Promoted by Semi-fluorinated Quaternary Ammonium Polymer Latexes and Films. Marshall Digital Scholar. Available at: [Link]
-
Guntupalli, P. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. NIH. Available at: [Link]
-
Wofford, E. R. et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Semantic Scholar. Available at: [Link]
-
Zuo, Z. & MacMillan, D. W. C. (n.d.). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. PubMed Central - NIH. Available at: [Link]
-
Ozturk, D. et al. (2017). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. Available at: [Link]
-
van Heeswijk, W. A. R. et al. (n.d.). Preparation of 4‐nitrophenyl carbonate esters of poly‐ [5N‐(2‐hydroxyethyl)‐L‐glutamine] and coupling with bioactive agents. ResearchGate. Available at: [Link]
-
D'Souza, C. & Naga, V. K. (n.d.). The Chemistry Behind ADCs. MDPI. Available at: [Link]
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- 4. glenresearch.com [glenresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
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- 16. setabiomedicals.com [setabiomedicals.com]
- 17. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of Methyl-4-nitrophenylcarbonate in the Synthesis of Carbamates and Ureas
Abstract
Methyl-4-nitrophenylcarbonate (MNPC) has emerged as a highly effective and versatile reagent in modern organic synthesis, particularly for the preparation of carbamates and ureas. These structural motifs are of paramount importance in medicinal chemistry and drug development, serving as key pharmacophores, peptide bond isosteres, and prodrug moieties.[1][2] MNPC offers a significant advantage over traditional, more hazardous reagents like phosgene and isocyanates, providing a stable, crystalline, and easy-to-handle alternative.[3] Its reactivity is predicated on the electron-withdrawing nature of the p-nitrophenyl group, which activates the carbonyl for nucleophilic attack and serves as an excellent leaving group.[4] The release of the yellow-colored 4-nitrophenoxide ion during the reaction also provides a convenient visual and spectrophotometric method for monitoring reaction progress.[4][5] This guide provides an in-depth exploration of the reaction mechanisms, field-proven protocols, and practical considerations for utilizing MNPC in the synthesis of N-substituted carbamates and unsymmetrical ureas.
The Reagent: Properties and Mechanistic Rationale
This compound is an activated carbonate ester. The key to its utility lies in the electronic properties of the 4-nitrophenoxy group, which is a superb leaving group (pKa of 4-nitrophenol is ~7.15).[4] This feature makes the carbonate's carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines.
The reaction proceeds via a nucleophilic acyl substitution, typically through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[6][7] The stability and breakdown of this intermediate are often the rate-determining steps of the reaction.[5]
General Reaction Mechanism
The aminolysis of MNPC begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the highly stable 4-nitrophenoxide anion to yield the corresponding methyl carbamate.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl-4-nitrophenylcarbonate as a Coupling Reagent in Peptide Synthesis
Introduction: The Strategic Role of Active Esters in Modern Peptide Synthesis
In the intricate process of peptide synthesis, the formation of the amide bond between two amino acids is the fundamental step. This process, however, is not a spontaneous reaction and requires the activation of the carboxyl group of one amino acid to facilitate nucleophilic attack by the amino group of the next. The choice of coupling reagent is therefore paramount, directly influencing reaction efficiency, yield, and, most critically, the preservation of stereochemical integrity (chirality) at the α-carbon. Over-activation can lead to undesirable side reactions, with racemization being a primary concern.[1]
The "active ester" strategy represents a cornerstone in the history and current practice of peptide synthesis. This approach involves converting the carboxylic acid of an N-protected amino acid into a more reactive ester, which can then be isolated and subsequently reacted with the N-terminal amine of a growing peptide chain.[2] These active esters are finely tuned to be reactive enough for efficient aminolysis but not so reactive as to promote racemization. Among the various active esters developed, p-nitrophenyl (PNP) esters have historically played a significant role due to their crystallinity, stability, and moderate reactivity.[2][3][4]
Methyl-4-nitrophenylcarbonate (MNPC), and the closely related and more commonly utilized 4-nitrophenyl chloroformate (pNPCF) , are efficient reagents for the synthesis of these p-nitrophenyl active esters.[5][6][7] They react with the carboxyl group of an N-protected amino acid to form the corresponding PNP ester, which then serves as the activated building block for the subsequent coupling step. The yellow color of the released p-nitrophenolate anion upon completion of the coupling reaction also provides a convenient visual indicator of reaction progress.[2][7]
This guide provides a detailed exploration of the use of 4-nitrophenyl chloroformate (as a proxy for MNPC due to its wider documentation in this specific application) as a coupling reagent, offering in-depth mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Stage Process
The use of 4-nitrophenyl chloroformate as a coupling reagent is fundamentally a two-part process:
-
Activation Step: Formation of the p-nitrophenyl active ester of an N-protected amino acid.
-
Coupling Step: Aminolysis of the active ester by the N-terminal amine of another amino acid or peptide to form the new peptide bond.
The initial step involves the reaction of an N-protected amino acid with 4-nitrophenyl chloroformate in the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate. This leads to the formation of a mixed anhydride intermediate which subsequently collapses, eliminating a chloride ion and carbon dioxide, to yield the stable p-nitrophenyl active ester.
Once the p-nitrophenyl active ester is formed (either isolated or generated in situ), it is introduced to the N-deprotected peptide chain. The free N-terminal amino group acts as a nucleophile, attacking the carbonyl carbon of the active ester. This proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[1] The collapse of this intermediate results in the formation of the desired peptide bond and the release of p-nitrophenol as a leaving group.
Quantitative Data Summary
The efficiency of peptide coupling reactions using p-nitrophenyl active esters can be influenced by several factors, including the specific amino acids being coupled, solvent, and temperature. The following table summarizes typical parameters.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) | Notes |
| Reagent Stoichiometry | |||
| N-Protected Amino Acid | 1.0 eq | 2.0 - 4.0 eq | Excess is used in SPPS to drive the reaction to completion. |
| 4-Nitrophenyl Chloroformate | 1.0 - 1.1 eq | 2.0 - 4.0 eq | A slight excess ensures full conversion to the active ester. |
| Base (e.g., TEA, Pyridine) | 1.0 - 2.0 eq | 2.0 - 4.0 eq | Neutralizes the carboxylic acid and any HCl formed. |
| Amino Component (Peptide) | 1.0 eq | 1.0 eq (resin-bound) | The limiting reagent in the coupling step. |
| Typical Reaction Conditions | |||
| Activation Time | 30 min - 4 hours | N/A (pre-formed esters often used) | Can be monitored by TLC. |
| Coupling Time | 2 - 24 hours | 4 - 48 hours | Slower than more modern reagents like HBTU/HATU.[8] |
| Temperature | 0°C to Room Temp | Room Temperature | Lower temperatures can help minimize racemization. |
| Performance | |||
| Typical Yields | 60% - 95% | Per-step coupling >98% | Yields are sequence-dependent.[9] |
| Racemization Risk | Low to Moderate | Low to Moderate | Generally lower than with highly reactive reagents.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of 4-nitrophenyl chloroformate in solution-phase peptide synthesis.
This protocol describes the preparation and isolation of a stable, active ester building block.
Materials:
-
N-Protected Amino Acid (e.g., Fmoc-Ala-OH, Cbz-Phe-OH)
-
4-Nitrophenyl chloroformate (pNPCF)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the reaction rate and minimize potential side reactions.
-
Base Addition: Add pyridine or TEA (1.1 eq) to the solution and stir for 10 minutes. The base acts to deprotonate the carboxylic acid, making it a more effective nucleophile.
-
Activator Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM or THF to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours (overnight).[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup - Filtration: If a precipitate (pyridinium or triethylammonium hydrochloride) has formed, filter the reaction mixture.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted pNPCF and released p-nitrophenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: The resulting p-nitrophenyl ester is often a crystalline solid and can be purified by recrystallization, typically from an ethyl acetate/hexane solvent system.[3]
This protocol details the use of the isolated active ester to elongate a peptide chain in solution.
Materials:
-
N-Protected Amino Acid p-Nitrophenyl Ester (from Protocol 1) (1.1 eq)
-
N-terminal deprotected amino acid or peptide (with a free amino group) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (if the amino component is a hydrochloride or TFA salt)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-terminal deprotected amino acid or peptide (1.0 eq) in anhydrous DMF or DCM. If it is a salt, add 1.1 eq of a non-nucleophilic base like DIEA to liberate the free amine and stir for 15 minutes.
-
Active Ester Addition: Add the N-Protected Amino Acid p-Nitrophenyl Ester (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The moderate reactivity of the PNP ester necessitates longer reaction times compared to modern onium salt reagents.[8]
-
Monitoring: Monitor the reaction by TLC or HPLC. The release of yellow p-nitrophenolate upon addition of a base during workup can indicate reaction progression.
-
Workup - Dilution & Washing: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic solution sequentially with 1 M HCl (to remove any excess base), saturated NaHCO₃ (to remove the p-nitrophenol byproduct), water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude peptide can be purified using standard techniques such as flash column chromatography on silica gel or preparative HPLC to yield the pure, elongated peptide.[11]
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and characterization:
-
Reaction Monitoring: The progress of both the activation and coupling steps should be closely monitored by TLC or HPLC. The disappearance of starting materials and the appearance of the product spot/peak are key indicators of a successful reaction.
-
Visual Confirmation: During the basic wash of the coupling reaction workup, the aqueous layer will turn a distinct yellow color due to the formation of the p-nitrophenolate ion, providing a qualitative confirmation that the coupling has occurred and the leaving group has been displaced.[2]
-
Product Characterization: The final purified peptide must be thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ESI-MS) to confirm its identity, structure, and purity.
-
Chiral Purity Analysis: To validate that the coupling conditions did not induce racemization, the chiral purity of the final peptide should be assessed using chiral HPLC or by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by HPLC analysis.[5]
References
- Active ester-based peptide bond formation and its application in peptide synthesis.Organic Chemistry Frontiers (RSC Publishing).
- Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins.Digital CSIC.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.Organic Syntheses.
- Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.RSC Publishing.
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA.ScienceDirect.
- Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.RSC Publishing - The Royal Society of Chemistry.
- Peptide Bond Formation by Using p-Nitrophenyl Esters.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorin
- Methods and protocols of modern solid phase peptide synthesis.
- Peptide Bond Formation by Using p-Nitrophenyl Esters.Synfacts.
- 4-Nitrophenylchloroformate.
- Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- 3.2 Active Esters.Thieme.
- Manual Solid Phase Peptide Synthesis Protocol.The Werner Lab.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorin
- STEPWISE SYNTHESIS OF PEPTIDES BY THE NITROPHENYL-ESTER METHOD.Annals of the New York Academy of Sciences.
- Epimerisation in Peptide Synthesis.Semantic Scholar.
- Peptide Synthesis Using Unprotected Amino Acids.ChemRxiv.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters.Frontiers.
- 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
- Efficient Purification of Synthetic Peptides
- Method for solution-phase peptide synthesis.
- Peptide Purific
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Method for producing 4-nitrophenyl chloroformate.
- SUPPORTING INFORM
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Recent development of peptide coupling reagents in organic synthesis.ScienceDirect.
- 12.5: Peptide Synthesis- Solution-Phase.Chemistry LibreTexts.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
Sources
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STEPWISE SYNTHESIS OF PEPTIDES BY THE NITROPHENYL‐ESTER METHOD | Semantic Scholar [semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
Application Notes & Protocols: The Role of 4-Nitrophenyl Carbonates and Esters in Carboxyl Group Activation
Introduction: The Critical Role of Carboxyl Group Activation
In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide development, the formation of amide and ester bonds is a cornerstone reaction. The direct condensation of a carboxylic acid and an amine or alcohol is thermodynamically unfavorable and kinetically slow, necessitating the "activation" of the carboxyl group. This is achieved by converting the carboxyl's hydroxyl group into a better leaving group, transforming the carbon center into a more potent electrophile susceptible to nucleophilic attack.
Among the myriad of strategies developed, the use of 4-nitrophenyl active esters represents a robust and highly effective method. The electron-withdrawing nature of the para-nitro group renders the 4-nitrophenoxide a superb leaving group, facilitating efficient acyl transfer. This guide provides a comprehensive overview of this chemistry, clarifies the specific role of reagents like Methyl-4-nitrophenylcarbonate (MNPC), and delivers detailed protocols for the synthesis and application of 4-nitrophenyl activated esters for robust carboxyl group activation.
The 4-Nitrophenyl Moiety: An Electronically Perfected Leaving Group
The efficacy of this activation strategy hinges on the chemical properties of 4-nitrophenol. The potent, electron-withdrawing nitro group (-NO₂) exerts a strong negative inductive and resonance effect. This delocalizes the negative charge of the resulting phenoxide anion across the aromatic ring and into the nitro group, significantly stabilizing it. This stabilization lowers the pKa of 4-nitrophenol (approx. 7.15), making its conjugate base, 4-nitrophenoxide, a weak base and therefore an excellent leaving group. The departure of this leaving group is often visually convenient, as the 4-nitrophenoxide anion imparts a distinct yellow color in solution, providing a real-time indicator of reaction progress.[1][2]
Reagent Focus: Clarifying the Role of this compound (MNPC)
While the topic is carboxyl activation, it is crucial to understand the precise reactivity of the specified reagent, this compound (MNPC). MNPC is itself an activated carbonate, not a direct activator of external carboxylic acids. Its primary function is to react with nucleophiles, such as amines or alcohols, to introduce a methoxycarbonyl (-COOCH₃) group.
The reaction with an amine, for instance, proceeds through a nucleophilic attack on the carbonate's carbonyl carbon.[3][4] This forms a zwitterionic tetrahedral intermediate, which then collapses, expelling the highly stable 4-nitrophenoxide leaving group to yield a methyl carbamate.
To truly activate a carboxyl group using this chemistry, one must first synthesize the corresponding 4-nitrophenyl ester (PNP ester) . This transforms the target carboxylic acid into a highly reactive species, primed for reaction with a nucleophile.
Application: Activating Carboxylic Acids via PNP Ester Formation
The formation of a PNP ester is the standard method for harnessing the power of the 4-nitrophenyl leaving group for carboxyl activation. This is most commonly achieved by a dehydration reaction between the carboxylic acid and 4-nitrophenol, mediated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Mechanism of DCC-Mediated PNP Ester Synthesis
-
O-Acylisourea Formation: The carboxylic acid adds to one of the double bonds of the DCC carbodiimide, forming a highly reactive O-acylisourea intermediate. This is the rate-limiting step.
-
Nucleophilic Attack: The hydroxyl group of 4-nitrophenol attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: The intermediate collapses, yielding the stable 4-nitrophenyl ester and the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents and can often be removed by simple filtration.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. DCC is a potent skin sensitizer.[5][6] 4-Nitrophenol is toxic and an irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.[7][8]
Protocol 1: Synthesis of a Generic 4-Nitrophenyl (PNP) Activated Ester
This protocol details the activation of a generic carboxylic acid, "R-COOH," using DCC.
Materials:
-
Carboxylic Acid (R-COOH): 1.0 eq
-
4-Nitrophenol: 1.05 eq
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 eq
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stir plate, magnetic stir bars, round-bottom flasks, filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and 4-nitrophenol (1.05 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the carboxylic acid).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred carboxylic acid solution at 0°C over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU byproduct) is a visual indicator of reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Once complete, cool the mixture again to 0°C for 30 minutes to maximize DCU precipitation.
-
Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold, fresh DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous DCM, THF, Ethyl Acetate | Aprotic solvents are required to prevent reaction with the DCC and O-acylisourea intermediate. |
| Temperature | 0°C to Room Temperature | Initial cooling minimizes side reactions. Some reactions may require gentle heating to proceed. |
| Stoichiometry | Slight excess of DCC and 4-Nitrophenol | Ensures complete consumption of the limiting carboxylic acid. |
| Reaction Time | 4 - 24 hours | Highly dependent on the steric and electronic properties of the carboxylic acid. Monitor by TLC. |
Protocol 2: Amide Bond Formation Using the Purified PNP Ester
This protocol describes the use of the synthesized active ester to form an amide bond with a generic amine, "R'-NH₂".
Materials:
-
Purified PNP Ester (R-COO-PNP): 1.0 eq
-
Amine (R'-NH₂): 1.1 eq
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Optional: Non-nucleophilic base (e.g., Diisopropylethylamine, DIEA): 1.2 eq
Procedure:
-
In a dry round-bottom flask, dissolve the purified PNP ester (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) to the solution. If the amine is provided as a salt (e.g., hydrochloride), add DIEA (1.2 eq) to liberate the free base.
-
Stir the reaction at room temperature. The solution will typically turn yellow as the 4-nitrophenoxide leaving group is released.[2]
-
Monitor the reaction by TLC for the consumption of the PNP ester. Reactions are often complete within 1-6 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or flash column chromatography.
Troubleshooting and Key Considerations
-
Side Reactions with DCC: The primary side reaction is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which can be difficult to remove. Running the reaction at 0°C and using non-polar solvents can minimize this.
-
Incomplete Reaction: If the activation or coupling reaction stalls, ensure all reagents and solvents are anhydrous. Water will hydrolyze the intermediates and reagents. The steric bulk of either the carboxylic acid or the amine can significantly slow the reaction rate.
-
Purification: The DCU byproduct is mostly insoluble in DCM but has some solubility in THF. If THF is used, it is crucial to concentrate the reaction mixture and re-dissolve in a solvent like ethyl acetate or ether to precipitate the remaining DCU before final filtration.
-
Alternative Coupling Agents: For sensitive substrates or to avoid DCU-related issues, other coupling agents like HBTU, HATU, or EDC with HOBt/HOAt can be used to generate the active ester in situ.
References
-
Castro, E. A., et al. (2008). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry. [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
-
ResearchGate. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]
-
Pees, B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. [Link]
-
Ramirez, L. M., et al. Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. [Link]
-
ResearchGate. Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. [Link]
-
Royal Society of Chemistry. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]
-
Um, I. H., et al. (2011). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Devaraj, N. K., et al. (2016). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Organic Letters. [Link]
-
ResearchGate. Preparation of 4-nitrophenyl carbonate esters of poly-[5N-(2-hydroxyethyl)-L-glutamine] and coupling with bioactive agents. [Link]
- Google Patents.
-
Kumar, A., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.de [fishersci.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methyl-4-nitrophenylcarbonate Crystallization
Welcome to the technical support center for the crystallization of Methyl-4-nitrophenylcarbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying principles to empower you to make informed decisions in your laboratory work.
Understanding Your Compound: Key Physical Properties
Before troubleshooting, it's essential to understand the known physical properties of this compound and its close analogs. This data provides a baseline for what to expect from a pure sample.
| Property | Value | Source |
| Appearance | Light brown to gray solid | [1] |
| Molecular Weight | 197.14 g/mol | [2] |
| Predicted Boiling Point | 322.7 ± 34.0 °C | [1] |
| Predicted Density | 1.357 ± 0.06 g/cm³ | [1] |
| Melting Point (related compound: bis(4-nitrophenyl) carbonate) | 136-139 °C | [3][4] |
Crystallization Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and resolve common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in the hot solvent. What should I do?
A1: This issue typically points to an inappropriate solvent choice. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have good solubility at elevated temperatures.
-
Expert Insight: The polarity of the solvent plays a crucial role. Based on the structure of this compound (containing both polar nitro and ester groups and a non-polar phenyl ring), solvents of intermediate polarity are a good starting point.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small increments of the hot solvent. If a very large volume is required, the solvent is likely a poor choice, and you will have difficulty recovering your compound upon cooling.
-
Try a Different Solvent: Based on the solubility of related compounds like bis(4-nitrophenyl) carbonate and 4-nitrophenol, consider the following solvents:
-
Good Starting Points: Ethanol, Methanol, Ethyl Acetate, Acetone, Chloroform, Tetrahydrofuran (THF).[3][4]
-
For Mixed Solvent Systems: A combination of a solvent in which the compound is highly soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane, water) can be effective. A toluene/cyclohexane mixture has been used for the related bis(4-nitrophenyl) carbonate.[3][4] A kinetic study of a similar compound was conducted in 44 wt% ethanol-water, suggesting this could be a viable mixed solvent system.[5]
-
-
Perform a Solvent Screen: A systematic approach is often the most efficient. See the "Experimental Protocols" section for a detailed solvent screening protocol.
-
Q2: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?
A2: This is a common problem and usually indicates one of two things: you've used too much solvent, or the solution is supersaturated but requires a nucleation event to initiate crystal growth.
-
Expert Insight: Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline entity) and crystal growth. Both are dependent on achieving supersaturation.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to boil off a small amount of the solvent. This will increase the concentration of the solute. Be careful not to evaporate too much, as this can lead to rapid precipitation of an impure solid.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound. Do this only after the solution has been allowed to cool slowly to room temperature first.
-
-
Consider an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which it is insoluble. Add the anti-solvent dropwise until the solution becomes cloudy, then gently heat until it becomes clear again before allowing it to cool slowly.
-
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities which can depress the melting point.
-
Expert Insight: The oily droplets are a supersaturated solution of your compound and often trap impurities, defeating the purpose of recrystallization.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.
-
Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.
-
Use a Mixed Solvent System: A carefully chosen mixed solvent system can often lower the temperature at which the compound crystallizes.
-
Slow Down the Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can help.
-
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be due to several factors, including using too much solvent, premature crystallization, or the compound having significant solubility even in the cold solvent.
-
Expert Insight: A balance must be struck between purity and yield. Sometimes, a second crystallization of the mother liquor (the solution left after filtering the crystals) can recover more product, although it may be less pure.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.
-
Ensure Complete Crystallization: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of precipitate.
-
Check the Mother Liquor: To see if a significant amount of product remains in the mother liquor, take a small sample and evaporate the solvent. If a large amount of solid remains, it may be worth concentrating the mother liquor and attempting a second crystallization.
-
Prevent Premature Crystallization: Ensure all your glassware is hot when performing a hot filtration to remove insoluble impurities.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent based on solubility tests (see Protocol 2).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
-
Analysis: Determine the melting point of the purified crystals and compare it to your established standard for the pure compound.
Protocol 2: Solvent Screening for Crystallization
-
Preparation: Place a small, consistent amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water). Agitate the tubes and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Observe if the compound dissolves. A good solvent will dissolve the compound completely upon heating.
-
Cooling and Crystallization: Allow the test tubes where the compound dissolved upon heating to cool slowly to room temperature. Observe for crystal formation. The ideal solvent will produce a good yield of well-formed crystals.
-
Evaluation: Based on these observations, select the best single solvent or a suitable pair for a mixed-solvent recrystallization.
Data Summary Table
| Solvent System (for related compounds) | Observation | Reference |
| Toluene/Cyclohexane | Used for recrystallization of bis(4-nitrophenyl) carbonate. | [3][4] |
| "Methylcarbonate solution" | Mentioned in a patent for the crystallization of bis(4-nitrophenyl) carbonate at 70°C. The exact composition is not specified. | [6] |
| 44 wt% Ethanol-Water | Used as a solvent for kinetic studies of a similar carbonate, suggesting potential for use as a mixed solvent. | [5] |
| Chloroform, Tetrahydrofuran | Bis(4-nitrophenyl) carbonate is soluble in these solvents. | [3][4] |
Visualizing the Crystallization Process
Sources
- 1. This compound CAS#: 17175-16-5 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. BIS(4-NITROPHENYL) CARBONATE | 5070-13-3 [chemicalbook.com]
- 4. BIS(4-NITROPHENYL) CARBONATE CAS#: 5070-13-3 [m.chemicalbook.com]
- 5. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl-4-nitrophenylcarbonate Aminolysis
Welcome to the technical support center for the aminolysis of Methyl-4-nitrophenylcarbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this common yet nuanced reaction. The following question-and-answer format is structured to address specific issues you may encounter during your experiments, moving from fundamental principles to practical troubleshooting.
Frequently Asked Questions (FAQs)
Reaction Fundamentals
Q1: What is the underlying mechanism of the aminolysis of this compound?
A1: The aminolysis of this compound proceeds through a stepwise nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the carbonate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the 4-nitrophenoxide leaving group and the formation of the desired carbamate product. The rate-determining step of this reaction can vary depending on the basicity of the amine nucleophile[1][2]. For highly basic amines, the formation of the tetrahedral intermediate is typically the slower step, while for less basic amines, the breakdown of this intermediate can become rate-limiting[1].
Caption: Mechanism of this compound Aminolysis.
Q2: How does the choice of amine affect the reaction rate?
A2: The nature of the amine is a critical factor influencing the reaction rate. Generally, more basic (nucleophilic) amines will react faster with this compound. Primary amines are typically more reactive than secondary amines of similar basicity due to reduced steric hindrance. The reaction rate is also sensitive to the pKa of the amine, with a higher pKa generally leading to a faster reaction[3]. However, for very basic amines, the reaction can be so rapid that it may require careful temperature control to avoid side reactions.
Q3: What is the role of the 4-nitrophenyl group in this reaction?
A3: The 4-nitrophenyl group serves as an excellent leaving group, which is crucial for the efficiency of the aminolysis reaction. The electron-withdrawing nature of the nitro group stabilizes the resulting 4-nitrophenoxide anion, making it a favorable leaving group. This "activation" of the carbonate by the 4-nitrophenyl group allows the reaction to proceed under milder conditions than would be possible with less activated carbonates[4][5]. The formation of the yellow-colored 4-nitrophenoxide ion under basic conditions also provides a convenient method for monitoring the progress of the reaction spectrophotometrically[2][5].
Optimizing Reaction Conditions
Q4: What are the recommended solvents for this reaction, and how does solvent choice impact the outcome?
A4: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used and generally provide good results by effectively solvating the reactants and intermediates. The use of protic solvents, like ethanol, can also be effective and may even enhance the reactivity in some cases[6]. However, it is important to consider the potential for solvolysis of the this compound in protic solvents, which can lead to unwanted byproducts. The reaction medium has been shown to strongly influence the reaction mechanism, so consistency in solvent choice is key for reproducibility[3].
Q5: What is the optimal temperature for the aminolysis of this compound?
A5: The optimal temperature for the aminolysis reaction depends on the reactivity of the specific amine being used. For highly reactive amines, the reaction may proceed efficiently at room temperature or even require cooling to control the reaction rate and minimize side reactions. For less reactive amines, gentle heating (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate. It is advisable to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal temperature for your specific system.
Troubleshooting Guide
Q6: My reaction is very slow or appears to be incomplete. What are the possible causes and solutions?
A6: A slow or incomplete reaction can be due to several factors. Here's a troubleshooting guide to address this issue:
| Potential Cause | Explanation | Recommended Solution |
| Low Amine Reactivity | The amine you are using may have low basicity or be sterically hindered, leading to a slow nucleophilic attack. | Consider using a more basic amine if your synthesis allows. Alternatively, you can try increasing the reaction temperature or using a more polar aprotic solvent to enhance the reaction rate. |
| Insufficient Reagent Equivalents | If the amine is not used in a sufficient excess, the reaction may stall as the concentration of reactants decreases. | Use a slight excess (1.1-1.5 equivalents) of the amine to drive the reaction to completion. |
| Moisture in the Reaction | This compound can be susceptible to hydrolysis, especially in the presence of base. Water contamination can consume the starting material and reduce the yield of the desired carbamate. | Ensure that your solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Low Reaction Temperature | The activation energy for the reaction with your specific amine may not be met at the current temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious not to overheat, as this can lead to decomposition. |
graph Troubleshooting_Slow_Reaction { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Slow or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Amine [label="Is the amine highly basic and unhindered?"]; Check_Equivalents [label="Are you using an excess of the amine?"]; Check_Moisture [label="Are your reagents and solvent dry?"]; Check_Temp [label="Is the reaction temperature appropriate?"];
Start -> Check_Amine; Check_Amine -> Check_Equivalents [label="Yes"]; Check_Amine -> Increase_Temp_or_Change_Solvent [label="No"]; Increase_Temp_or_Change_Solvent [label="Increase temperature or switch to a more polar aprotic solvent.", shape=box, style=filled, fillcolor="#FBBC05"];
Check_Equivalents -> Check_Moisture [label="Yes"]; Check_Equivalents -> Increase_Equivalents [label="No"]; Increase_Equivalents [label="Increase the equivalents of amine (1.1-1.5 eq).", shape=box, style=filled, fillcolor="#FBBC05"];
Check_Moisture -> Check_Temp [label="Yes"]; Check_Moisture -> Dry_Reagents [label="No"]; Dry_Reagents [label="Use anhydrous solvents and reagents under an inert atmosphere.", shape=box, style=filled, fillcolor="#FBBC05"];
Check_Temp -> Investigate_Side_Reactions [label="Yes"]; Investigate_Side_Reactions [label="Investigate for potential side reactions or reagent decomposition.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Temp -> Increase_Temp_Carefully [label="No"]; Increase_Temp_Carefully [label="Gradually increase the reaction temperature and monitor progress.", shape=box, style=filled, fillcolor="#FBBC05"]; }
Caption: Troubleshooting Decision Tree for Slow Reactions.
Q7: I am observing the formation of a yellow color in my reaction, but the desired product is not forming. What could be happening?
A7: The yellow color is indicative of the formation of the 4-nitrophenoxide ion, which is the leaving group in the reaction. However, if you are not isolating the desired carbamate, it is likely that the this compound is being consumed by a side reaction. The most common culprit is hydrolysis of the starting material, which can be caused by the presence of water in your reaction mixture, especially if a base is present[5][7]. This will produce 4-nitrophenol and methyl carbonate, which will not react with your amine. To mitigate this, ensure all your reagents and solvents are scrupulously dried.
Q8: How can I effectively monitor the progress of my aminolysis reaction?
A8: There are two primary methods for monitoring the progress of this reaction:
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to qualitatively track the consumption of the starting materials (this compound and your amine) and the formation of the carbamate product. The 4-nitrophenol byproduct will also be visible on the TLC plate.
-
UV-Vis Spectrophotometry: As the reaction proceeds, the concentration of the 4-nitrophenoxide ion increases, which has a characteristic absorbance in the visible region of the spectrum (around 400-413 nm) under basic conditions[2][5]. By monitoring the increase in absorbance at this wavelength, you can quantitatively follow the reaction kinetics.
Product Purification
Q9: What is the best way to remove the 4-nitrophenol byproduct from my reaction mixture?
A9: The 4-nitrophenol byproduct is acidic and can typically be removed by a simple liquid-liquid extraction with a mild aqueous base. After the reaction is complete, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The 4-nitrophenol will be deprotonated to the highly water-soluble 4-nitrophenoxide salt and will partition into the aqueous layer. The desired carbamate product will remain in the organic layer. Multiple extractions may be necessary for complete removal.
Q10: My carbamate product is also soluble in the aqueous base. How can I purify it?
A10: If your carbamate product has basic functional groups that cause it to be extracted into the aqueous layer along with the 4-nitrophenol, alternative purification strategies are necessary. In such cases, column chromatography is the most reliable method for separating the desired product from the 4-nitrophenol and any unreacted starting materials. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components based on their polarity.
Reagent Handling and Storage
Q11: How should I store and handle this compound?
A11: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids and bases. It is generally stable under recommended storage conditions[8]. When handling the solid, it is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
References
-
Um, I. H., et al. (2007). Aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 72(22), 8239-8246. [Link]
-
Castro, E. A. (2004). Kinetics and mechanisms of reactions of thiono- and dithio-carbonate esters. Chemical Society Reviews, 33(7), 432-440. [Link]
-
Ghosh, K. K., & Vaidya, J. (2006). Micellar media in the aminolysis of p-nitrophenyl carbonate. Journal of Molecular Liquids, 127(1-3), 56-60. [Link]
-
Um, I. H., et al. (2002). Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 67(24), 8475-8480. [Link]
-
Batey, R. A., et al. (2005). Carbamoylimidazolium salts: novel reagents for the synthesis of ureas, carbamates, and thiocarbamates. Tetrahedron Letters, 46(50), 8679-8682. [Link]
-
Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
-
Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1619-1625. [Link]
-
Fife, T. H., & Pujari, M. P. (1988). General base and nucleophilic catalysis in the hydrolysis of S-p-nitrophenyl thioacetate. Journal of the American Chemical Society, 110(23), 7790-7795. [Link]
-
Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. International Journal of Chemical Kinetics, 34(6), 309-315. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]
-
Chaturvedi, D. (2012). Perspectives on the Synthesis of Organic Carbamates. Tetrahedron, 68(1), 15-45. [Link]
-
Kumar, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 229-234. [Link]
- Google Patents. (2009). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. PubMed, 12094807. [Link]
-
chemrevise. (n.d.). Practical Guide OCR. [Link]
Sources
- 1. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. 17175-16-5|Methyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
Technical Support Center: Methyl-4-nitrophenylcarbonate in Peptide Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl-4-nitrophenylcarbonate (MNPC) in peptide synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to mitigate side reactions and optimize your synthesis protocols.
Overview: The Role and Challenges of MNPC
This compound (MNPC), and its precursor 4-nitrophenyl chloroformate, are valuable reagents in peptide synthesis.[1] They are primarily used for introducing protecting groups or as activating agents for creating carbamates and other derivatives.[2][3] The 4-nitrophenyl group is an excellent leaving group, making the carbonate highly reactive towards nucleophiles. This high reactivity, while beneficial for the desired reaction, is also the primary source of potential side reactions that can compromise the yield and purity of your target peptide.[4][5]
This guide is structured to help you diagnose and resolve these common issues through a series of targeted questions and answers, detailed protocols, and mechanistic diagrams.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered side reactions with MNPC in a question-and-answer format.
Issue 1: Unwanted Modification of Amino Acid Side Chains
Q: I'm observing unexpected mass additions to my peptide, corresponding to a methoxycarbonyl group (+58 Da), after using MNPC. What is happening?
A: You are likely observing the direct reaction of MNPC with nucleophilic side chains of certain amino acid residues. MNPC is a potent electrophile, and any unprotected nucleophilic functional group on the peptide can attack the carbonate, displacing the 4-nitrophenolate leaving group and forming a stable methylcarbamate on the side chain. This is a common side reaction if a proper orthogonal protection strategy is not employed.[6][7]
Q: Which amino acid residues are most susceptible to this side reaction?
A: Any amino acid with a nucleophilic side chain is at risk. The susceptibility depends on the nucleophilicity of the side chain and the reaction conditions. The primary residues of concern are listed below.
| Amino Acid (3-Letter Code) | Side Chain Functional Group | Nucleophilic Atom | Typical Side Product |
| Lysine (Lys) | ε-Amino | Nitrogen | ε-N-Methoxycarbonyl-lysine |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Oxygen | O-Methoxycarbonyl-tyrosine |
| Serine (Ser) | Primary Hydroxyl | Oxygen | O-Methoxycarbonyl-serine |
| Threonine (Thr) | Secondary Hydroxyl | Oxygen | O-Methoxycarbonyl-threonine |
| Cysteine (Cys) | Thiol | Sulfur | S-Methoxycarbonyl-cysteine |
| Arginine (Arg) | Guanidinium | Nitrogen | δ- or ω-N-Methoxycarbonyl-arginine |
| Histidine (His) | Imidazole | Nitrogen | π- or τ-N-Methoxycarbonyl-histidine |
Q: What is the underlying mechanism for this side-chain modification?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic atom on the amino acid side chain attacks the electrophilic carbonyl carbon of MNPC. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenolate anion as the leaving group. Kinetic studies on the aminolysis of similar 4-nitrophenyl carbonates confirm this stepwise mechanism.[8][9]
Caption: General mechanism of side-chain modification by MNPC.
Q: How can I prevent or minimize these side-chain modifications?
A: The most effective strategy is prevention through a robust orthogonal protecting group scheme.[7][10]
-
Protect Susceptible Side Chains: Before introducing MNPC into your synthesis, ensure that all nucleophilic side chains are protected with groups that are stable to the reaction conditions. For example, in Fmoc-based solid-phase peptide synthesis (SPPS), lysine is typically protected with Boc, tyrosine with tBu, and cysteine with Trt.[11]
-
Control Stoichiometry: Use the minimum effective amount of MNPC, typically 1.1 to 1.5 equivalents relative to the target functional group. Excess reagent increases the likelihood of side reactions.
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of unwanted side reactions.
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of primary or secondary amines which can also react.[12]
-
-
Order of Addition: Add the MNPC solution slowly to the reaction mixture to avoid localized high concentrations of the reagent.
Issue 2: N-Terminus Modification and Chain Termination
Q: I'm trying to modify a side chain, but my synthesis stops, and I detect my peptide with a +58 Da modification on the N-terminus. What's wrong?
A: This indicates that the free α-amino group (N-terminus) of your peptide is reacting with MNPC to form an N-terminal methylcarbamate. This new protecting group effectively "caps" the peptide, preventing further elongation in subsequent coupling steps. This is a significant issue in stepwise synthesis if the N-terminus is not properly protected.
Q: How do I troubleshoot N-terminal capping?
A: This problem arises from a failure in the overall protection strategy.
-
Ensure N-Terminal Protection: In standard SPPS, the N-terminus should always be protected (e.g., with Fmoc or Boc) during any step that involves activating other parts of the peptide or resin.[6][13] If you are performing a solution-phase modification, ensure the N-terminal protecting group is stable under the conditions used for the MNPC reaction.
-
Selective Deprotection: If your goal is to modify a side chain, you must use an orthogonal protecting group on that side chain that can be removed without affecting the N-terminal protecting group. For example, using an Alloc or ivDde group on a lysine side chain allows for its selective deprotection while the N-terminal Fmoc group remains intact.
Part 2: General FAQs
Q: My final peptide yield is very low and the HPLC chromatogram shows multiple unexpected peaks. How do I confirm if MNPC is the cause?
A: A complex HPLC profile and low yield are classic symptoms of synthesis problems. To diagnose the issue, perform a systematic analysis:
-
Mass Spectrometry (MS) Analysis: Analyze the major impurity peaks from your HPLC. Look for masses corresponding to the expected side products:
-
Control Experiment: Synthesize a short, control peptide that is known to be problematic (e.g., containing an unprotected Lys or Tyr) and react it with MNPC under your standard conditions. Analyze the products to see if the side reactions are reproduced.
Caption: Troubleshooting workflow for MNPC-related synthesis issues.
Q: How can I assess the quality of my MNPC reagent before use?
A: The primary impurity in aged MNPC is 4-nitrophenol, resulting from hydrolysis.
-
Appearance: The reagent should be a white to off-white solid.[2] A distinct yellow color suggests the presence of 4-nitrophenol.
-
Melting Point: Check the melting point (typically 77-79 °C). A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy: A ¹H NMR spectrum can confirm the structure and detect significant impurities like 4-nitrophenol or hydrolysis byproducts.
Part 3: Key Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Free Primary Amines
This test is crucial for confirming the presence or absence of free N-terminal amines on the resin before and after reaction steps.[14] A positive test (blue beads) after an MNPC reaction intended to cap the N-terminus confirms success; a positive test after a coupling step indicates failure.
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol
-
Solution B: 80 g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001 M KCN in 100 mL Pyridine
Procedure:
-
Take a small sample of resin (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the resin.
-
Heat the tube at 100 °C for 3-5 minutes.
-
Observe the color of the resin beads and the solution.
-
Positive Result (Free Amine): Intense blue color on beads and in solution.
-
Negative Result (Protected Amine): Yellow, orange, or reddish color.
-
Protocol 2: Test Reaction for Side-Chain Reactivity
This protocol helps determine the propensity of a specific peptide sequence to undergo side-chain modification under your experimental conditions.
Materials:
-
A model peptide with an unprotected nucleophilic residue (e.g., H-Gly-Lys-OH).
-
This compound (MNPC).
-
Solvent (e.g., DMF or NMP).
-
Base (e.g., DIPEA).
-
HPLC and Mass Spectrometer for analysis.
Procedure:
-
Dissolve the model peptide in the chosen solvent.
-
Add 1.5 equivalents of DIPEA to the peptide solution.
-
In a separate vial, dissolve 1.2 equivalents of MNPC in the same solvent.
-
Slowly add the MNPC solution to the peptide solution while stirring at room temperature (or your intended reaction temperature).
-
Allow the reaction to proceed for 1-2 hours.
-
Quench the reaction (e.g., by adding a small amount of water or a primary amine scavenger like piperidine).
-
Analyze the crude reaction mixture directly by LC-MS.
-
Analysis: Look for the mass of the starting peptide, the desired product (if any), and any +58 Da adducts corresponding to side-chain methoxycarbonylation. The relative peak areas in the chromatogram will give a semi-quantitative measure of the side reaction's extent.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google Cloud. Retrieved January 12, 2026.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 12, 2026.
- Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. (2002).
-
Castro, E. A., Aliaga, M., Campodónico, P., & Santos, J. G. (2002). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 67(25), 8911–8916. [Link]
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth. Retrieved January 12, 2026.
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved January 12, 2026.
-
Um, I. H., Lee, E. J., & Lee, J. Y. (2008). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(15), 5997–6000. [Link]
- Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. (2009).
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. [Link]
- 4‐Nitrophenylchloroformate. (n.d.).
- Troubleshooting low yield in solid-phase peptide synthesis. (n.d.). Benchchem. Retrieved January 12, 2026.
- Machado, D. F. S., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved January 12, 2026.
-
Ahangari, S., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Link]
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. Retrieved January 12, 2026.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved January 12, 2026.
- Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026.
- Method for producing 4-nitrophenyl chloroformate. (2011).
- SIDE REACTIONS IN PEPTIDE SYNTHESIS. (n.d.). Scilit. Retrieved January 12, 2026.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026.
- Spps and side reactions in peptide synthesis. (n.d.). Slideshare. Retrieved January 12, 2026.
- (PDF) Side reactions in peptide synthesis: An overview. (2018).
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 12, 2026.
- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2013). Beilstein Journals. Retrieved January 12, 2026.
- Solid phase peptide synthesis help. (2021). Reddit. Retrieved January 12, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. JP2011001330A - Method for producing 4-nitrophenyl chloroformate - Google Patents [patents.google.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 13. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl-4-nitrophenylcarbonate by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of Methyl-4-nitrophenylcarbonate via recrystallization. It is designed to address common challenges and provide a scientifically grounded framework for achieving high purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[1] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1] As this solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[2] This process effectively isolates the desired compound in a purer crystalline form.
Q2: What are the critical characteristics of a good recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High-Temperature Solubility: It should effectively dissolve the compound when hot.[2]
-
Low-Temperature Insolubility: The compound should be poorly soluble in the solvent when cold to ensure good recovery.[2]
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[1]
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]
Q3: What are the potential impurities in crude this compound?
A3: The impurities in crude this compound will largely depend on its synthetic route. A common method for the synthesis of similar aryl carbonates involves the reaction of an alcohol or phenol with a chloroformate. For instance, the synthesis of related nitrophenyl carbonates often starts from 4-nitrophenol.[3][4] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Residual 4-nitrophenol or methyl chloroformate.
-
Side Products: Byproducts from unintended reactions, which could be isomeric or polymeric in nature.
-
Reagents and Catalysts: Leftover reagents like triethylamine, which is often used as a base in these reactions.[3]
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Chromatographic Techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and quantify the main compound and any impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify impurities. Infrared (IR) spectroscopy can be used to confirm the presence of the expected functional groups.
Troubleshooting Guide
Problem 1: Low or no crystal formation upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated upon cooling.[1]
-
Suggested Solution:
-
Reheat the solution to boiling and evaporate some of the solvent in a fume hood to concentrate the solution.
-
Allow the concentrated solution to cool again slowly.
-
If crystals still do not form, the solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of pure this compound.[5]
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the solution temperature is above the melting point of the compound.[6] This is more likely if the compound is significantly impure, as impurities lower the melting point.[6]
-
Suggested Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation temperature.
-
Ensure a slow cooling rate. You can do this by insulating the flask or allowing it to cool on a hot plate that is turned off.[5]
-
If oiling persists, consider using a different recrystallization solvent or a solvent mixture. A solvent in which the compound is less soluble might be beneficial.
-
Problem 3: The recrystallized product is colored.
-
Possible Cause: The presence of colored impurities that are not effectively removed by a single recrystallization.
-
Suggested Solution:
-
Redissolve the colored crystals in a minimum amount of hot solvent.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.[1] The charcoal will adsorb the colored impurities.
-
Keep the solution hot for a few minutes while swirling.
-
Perform a hot gravity filtration to remove the charcoal.[1]
-
Allow the filtrate to cool and crystallize as usual. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
-
Problem 4: The recovery of the purified product is very low.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.[1]
-
The product is significantly soluble in the cold solvent.
-
Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.
-
-
Suggested Solution:
-
To check for product in the mother liquor, you can try to evaporate a small amount of the filtrate. If a significant amount of solid remains, you can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.
-
Ensure the solution is cooled in an ice bath to minimize the solubility of your product.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and keep the solution hot throughout the filtration process.[7]
-
Physicochemical Data and Solvent Selection
| Property | Value | Reference |
| CAS Number | 17175-16-5 | [8] |
| Molecular Formula | C₈H₇NO₅ | [8] |
| Molecular Weight | 197.14 g/mol | [8] |
| Appearance | Light brown to gray solid | [9] |
| Predicted Boiling Point | 322.7 ± 34.0 °C | [9] |
| Storage | Store at room temperature | [8] |
Solvent Suitability for Recrystallization of this compound:
| Solvent | Polarity | Suitability as a Recrystallization Solvent | Rationale |
| Ethanol | High | Good | Often a good general-purpose solvent for moderately polar compounds.[6] |
| Isopropanol | High | Good | Similar to ethanol, may offer different solubility characteristics. |
| Methanol | High | Potentially Good | Higher polarity than ethanol, may dissolve the compound too well at room temperature. A mixture with water could be effective.[10] |
| Ethyl Acetate | Medium | Excellent Candidate | As this compound is an ester, ethyl acetate is a good starting point based on the "like dissolves like" principle.[6] |
| Toluene | Low | Possible (in a mixed solvent system) | May be a good solvent for dissolving the compound when hot, but a non-polar co-solvent like hexane might be needed to reduce solubility upon cooling.[10] |
| Hexane | Low | Poor (as a primary solvent), Good (as an anti-solvent) | Unlikely to dissolve the polar this compound, but can be used as an anti-solvent with a more polar solvent.[6] |
| Water | Very High | Poor (as a primary solvent) | The organic nature of the compound suggests low solubility in water.[6] |
| Acetone | High | Potentially Good | A polar aprotic solvent that could be effective, but its low boiling point can lead to rapid evaporation. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure. The optimal solvent and conditions should be determined experimentally.
Part 1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, shaking after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath. Observe the formation of crystals.
-
The best solvent will dissolve the compound when hot and yield a large amount of crystals upon cooling.
Part 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Weigh the dried crystals to determine the percent recovery and assess the purity using melting point analysis or other analytical techniques.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Temperature-dependent solubility for purification.
References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Dr. Simple Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]
-
Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. chemscene.com [chemscene.com]
- 9. This compound CAS#: 17175-16-5 [chemicalbook.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Carbamate Synthesis with Methyl-4-nitrophenylcarbonate
Welcome to the technical support center for Methyl-4-nitrophenylcarbonate (MNPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using MNPC for the synthesis of methyl carbamates. As a highly effective methoxycarbonylating agent, MNPC offers a reliable route for the protection of amines and the synthesis of various pharmaceutical intermediates. However, achieving high yields and purity requires a nuanced understanding of the reaction mechanism and careful optimization of experimental parameters.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating protocols to enhance the success of your reactions.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses the most common challenges encountered when using this compound. Each issue is presented with a systematic approach to diagnosis and resolution.
Q1: My reaction yield is low or non-existent. What are the primary causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to one of several key factors related to reagent quality, reaction setup, or the nature of your substrate.
Root Cause Analysis & Solutions:
-
Reagent Integrity: MNPC is susceptible to hydrolysis. The presence of moisture can lead to its slow decomposition into methanol and 4-nitrophenol.
-
Solution: Always use freshly purchased MNPC or ensure it has been stored in a desiccator away from moisture.[1] Using a reagent that has turned noticeably yellow may indicate significant decomposition.
-
-
Insufficient Basicity: The reaction requires a base to deprotonate the amine nucleophile, increasing its reactivity. For less nucleophilic amines (e.g., anilines), a stoichiometric amount of a non-nucleophilic base is crucial.
-
Solution: For primary and secondary aliphatic amines, often the amine itself (if used in excess) is basic enough. For less reactive amines, add 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid using primary or secondary amines as the base, as they will compete in the reaction.
-
-
Inadequate Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines react sluggishly.
-
Solution: For these challenging substrates, increasing the temperature (e.g., from room temperature to 40-60 °C) can enhance the reaction rate. Additionally, the use of a super-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) at 5-10 mol% can dramatically accelerate the reaction.[1][2][3][4][5] DMAP works by first reacting with MNPC to form a highly reactive N-methoxycarbonylpyridinium intermediate.[6]
-
-
Improper Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates.
-
Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points for reactions at room temperature.[7][8] For higher temperatures, consider using Dimethylformamide (DMF) or Acetonitrile (ACN). Protic solvents like alcohols are unsuitable as they can compete as nucleophiles.
-
Troubleshooting Workflow for Low Yield
Below is a decision-making diagram to systematically diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My reaction mixture turns bright yellow, and I'm having trouble with purification. What does the yellow color mean and how do I remove the impurity?
The appearance of a bright yellow color is a hallmark of reactions involving p-nitrophenyl esters and carbonates.
-
The Cause of Color: The yellow color is due to the formation of the 4-nitrophenolate anion, which is the deprotonated form of the 4-nitrophenol byproduct.[3][9] 4-Nitrophenol itself is a good leaving group because its phenoxide is stabilized by the electron-withdrawing nitro group (pKa ≈ 7.15).[9] In the presence of the basic amine reactant or additive, the liberated 4-nitrophenol is deprotonated, forming the intensely colored anion. This color change is a useful visual indicator that the reaction is proceeding.
-
Purification Strategy: Since 4-nitrophenol is acidic, it can be easily removed with a simple liquid-liquid extraction.
-
Protocol:
-
Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) is typically effective. Repeat the wash 2-3 times. You should observe the yellow color transferring from the organic layer to the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
If impurities remain, the product can be further purified by silica gel column chromatography or recrystallization.[10]
-
-
Q3: I am observing side products, particularly a symmetric urea. How can I prevent this?
The formation of a symmetric urea byproduct (R-NH-CO-NH-R) can occur, especially if the reaction conditions are not carefully controlled.
-
Mechanism of Urea Formation: This side reaction is more common when using less stable activating agents or if moisture is present. The desired carbamate product can, under certain conditions, react with another molecule of the starting amine to form the urea. However, a more likely cause is the in-situ formation of an isocyanate intermediate, particularly at elevated temperatures, which then reacts with the amine.
-
Preventative Measures:
-
Temperature Control: Maintain the reaction at room temperature or below if possible. Use elevated temperatures only when necessary for sluggish reactions.
-
Order of Addition: For highly reactive amines, consider adding the amine dropwise to a solution of the MNPC to maintain a low instantaneous concentration of the amine, minimizing the chance of it reacting with the newly formed product.
-
Moisture Control: Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used. The presence of water can lead to decomposition pathways that may facilitate side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism of this compound with an amine?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. It is generally considered a stepwise process involving a tetrahedral intermediate.[11][12][13][14][15]
-
Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of MNPC.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, zwitterionic tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its breakdown, depending on the basicity of the amine.[11][12]
-
Collapse of the Intermediate: The intermediate collapses, expelling the stable 4-nitrophenoxide leaving group.
-
Proton Transfer: A final proton transfer step, typically involving another amine molecule or a base, yields the neutral methyl carbamate product and the protonated base.
Reaction Mechanism Diagram
Caption: Stepwise mechanism of carbamate formation using MNPC.
Q: How should I store and handle this compound?
A: MNPC should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.[1] It is a solid that can be light brown to gray in appearance. Avoid inhalation of dust and contact with skin and eyes.
Q: Which solvents and bases are optimal for this reaction?
A: The optimal choice depends on the specific amine substrate. The following table provides general guidance.
| Parameter | Recommended Options | Rationale & Comments |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Aprotic solvents are essential to prevent reaction with the solvent. DCM and THF are good for room temperature reactions. ACN and DMF are more polar and suitable for less soluble substrates or reactions requiring heating.[7][8] |
| Bases | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine | A non-nucleophilic base is required if the starting amine is not sufficiently basic or if it is valuable. Use 1.1-1.5 equivalents. For highly sensitive reactions, proton sponges can be considered. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Use 5-10 mol% for sterically hindered or electron-poor amines to significantly increase the reaction rate.[1][2][3][4][5] DMAP is highly toxic and should be handled with care.[1] |
Q: Can I use MNPC to protect alcohols or thiols?
A: While structurally similar reagents (like 4-nitrophenyl chloroformate) are used to protect alcohols, MNPC is primarily used for amines. The reaction with alcohols or thiols is generally much slower due to their lower nucleophilicity compared to amines. To form carbonates from alcohols, a stronger base and often catalytic DMAP would be required, and the reaction may still be less efficient than dedicated reagents like chloroformates.
References
- T. W. Green, P. G. M. Wuts. Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999.
-
G. Nagendra, H. N. Harishkumar, V. V. Sureshbabu. Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. PubMed, 2025. [Link]
-
S. Kocalar, A. Zhou, A. Salahifar, E. Njoo. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 2022. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit, 2023. [Link]
-
M. Aresta, A. Dibenedetto, F. Nocito, C. Pastore. Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. CORE, 2005. [Link]
- A. A. MacDonald, H. F. Koolman, C. G. Kruse, H. Mattie, H. G. Huisman. Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit, 2024. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
E. A. Castro, M. Angel, J. G. Santos. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. PubMed, 2002. [Link]
-
E. A. Castro, M. Cubillos, J. G. Santos. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. PubMed, 1997. [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate, 2014. [Link]
-
n-BUTYL CARBAMATE. Organic Syntheses Procedure. [Link]
-
4-Dimethylaminopyridine (DMAP). Common Organic Chemistry Reagents. [Link]
-
M. Aresta, A. Dibenedetto, F. Nocito, C. Pastore. Synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate in supercritical CO2: effects of pressure and cosolvents and chemoselectivity. PubMed, 2005. [Link]
-
4-Dimethylaminopyridine (DMAP): A Versatile Catalyst for Organic Synthesis and Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD., 2025. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate, 2003. [Link]
-
I. H. Um, J. Y. Hong, J. J. Kim, S. K. Kim, S. K. Bae. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate, 2008. [Link]
-
S. Hotha, G. Sirigireddy, S. J. Kashyap. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 2016. [Link]
-
E. A. Castro, M. Angel, J. G. Santos. Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. ResearchGate, 2002. [Link]
-
4-Dimethylaminopyridine. chemeurope.com. [Link]
- Z. Xiaoguang, W. Jian, Z. Jianfeng. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
-
G. T. T. D. Le, T. T. T. Nguyen, N. T. T. Nguyen. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications, 2015. [Link]
-
I. H. Um, E. J. Lee, J. A. Seok. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed, 2005. [Link]
Sources
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Dimethylaminopyridine [chemeurope.com]
- 7. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl-4-nitrophenylcarbonate Synthesis
Welcome to the technical support center for challenges related to the synthesis of Methyl-4-nitrophenylcarbonate (M4NPC). This guide is designed for researchers, scientists, and professionals in drug development who are encountering issues with this reaction, particularly when it fails to proceed to completion. Here, we will dissect the common pitfalls and provide robust, field-tested solutions to optimize your synthetic outcomes.
I. Troubleshooting Guide: Why Is My Reaction Stalling?
This section addresses the most frequent issues that lead to incomplete conversion in the synthesis of this compound. We will explore the underlying causes and provide actionable, step-by-step protocols to rectify them.
Question 1: My TLC analysis consistently shows unreacted 4-nitrophenol. What are the likely causes and how can I drive the reaction to completion?
Answer:
The persistence of 4-nitrophenol is a classic indicator of an incomplete reaction. This issue typically stems from one of three primary factors: insufficient base, suboptimal reaction conditions, or moisture contamination.
Causality Explained: The synthesis of this compound from 4-nitrophenol and methyl chloroformate is a nucleophilic acyl substitution. For the reaction to proceed efficiently, the phenolic proton of 4-nitrophenol must be abstracted by a base to form the more nucleophilic 4-nitrophenoxide ion.[1] If the base is too weak, insufficient in quantity, or if the reaction conditions do not favor this deprotonation, the equilibrium will lie towards the starting materials.
Troubleshooting Protocol:
-
Evaluate Your Base:
-
Strength and Stoichiometry: Ensure you are using a suitable base, such as triethylamine (TEA) or pyridine, at a minimum of 1.1 to 1.2 equivalents relative to the 4-nitrophenol.[2] This excess is crucial to neutralize the HCl byproduct generated during the reaction, which can otherwise protonate the 4-nitrophenoxide or the amine base, rendering them non-nucleophilic.[1] For less acidic phenols, a stronger, non-nucleophilic base might be necessary.[1]
-
Purity: Use a freshly opened or distilled bottle of your amine base. Amine bases can absorb atmospheric CO2 and moisture, reducing their effectiveness.
-
-
Optimize Reaction Conditions:
-
Temperature: While many protocols suggest running the reaction at 0°C to room temperature, gently warming the reaction mixture to 40-50°C can sometimes provide the necessary activation energy to push the reaction to completion.[3] However, be mindful that excessive heat can lead to side reactions.
-
Solvent: Ensure your solvent (commonly dichloromethane (DCM) or tetrahydrofuran (THF)) is anhydrous.[1] Water can hydrolyze methyl chloroformate, reducing its availability for the desired reaction.[1]
-
-
Moisture Control:
-
Glassware and Reagents: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are anhydrous.
-
Experimental Workflow: Optimizing the Reaction
Caption: Troubleshooting workflow for an incomplete reaction.
Question 2: I'm observing a yellow color in my reaction mixture from the start, and my yield of the desired carbonate is low. What's happening?
Answer:
The immediate appearance of a yellow color is due to the formation of the 4-nitrophenolate ion.[2] While this is an expected intermediate, its premature and persistent presence, coupled with low yields, often points to the decomposition of the methyl chloroformate or the product itself.
Causality Explained: Methyl chloroformate is highly reactive and susceptible to hydrolysis.[1] If there is water present in the reaction, it will readily react with the methyl chloroformate to produce methanol, CO2, and HCl. This side reaction consumes your electrophile and reduces the overall yield. Additionally, the desired product, this compound, can be cleaved under excessively basic conditions, regenerating the 4-nitrophenolate.[2]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. If using solvents from a bottle, ensure it is sealed with a septum and use a syringe to transfer.
-
Order of Addition:
-
Dissolve the 4-nitrophenol and the amine base (e.g., triethylamine) in the anhydrous solvent first.[2]
-
Cool the solution to 0°C in an ice bath.
-
Add the methyl chloroformate dropwise to the cooled solution.[4] This controlled addition minimizes localized heating and reduces the rate of potential side reactions.
-
-
Base Selection: While a base is necessary, a highly nucleophilic base can attack the methyl chloroformate directly. Triethylamine is generally a good choice. In some cases, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.
Data Summary: Recommended Reagent Ratios and Conditions
| Reagent | Molar Equivalents | Role | Key Considerations |
| 4-Nitrophenol | 1.0 | Nucleophile | Ensure high purity. |
| Methyl Chloroformate | 1.1 - 1.2 | Electrophile | Highly sensitive to moisture; add dropwise at 0°C.[4] |
| Triethylamine/Pyridine | 1.1 - 1.2 | Base | Must be anhydrous and in slight excess to neutralize HCl byproduct.[2][5] |
| Dichloromethane (DCM) | - | Solvent | Must be anhydrous. |
II. Frequently Asked Questions (FAQs)
What is the underlying mechanism of this reaction?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the 4-nitrophenol to form the 4-nitrophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl chloroformate. The tetrahedral intermediate formed then collapses, expelling a chloride ion to yield the final product, this compound.
Caption: Simplified reaction mechanism.
How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material (4-nitrophenol), the product (this compound), and any byproducts. The disappearance of the 4-nitrophenol spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.
What are the best practices for purifying the final product?
Once the reaction is complete, the crude product can be purified using the following steps:
-
Aqueous Workup: Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove any excess amine base. Follow this with a wash with saturated sodium bicarbonate solution to remove any unreacted 4-nitrophenol, and finally, a brine wash.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes). If recrystallization is not effective, silica gel flash chromatography is a reliable alternative.[2]
Are there any safety precautions I should be aware of?
Yes, several safety precautions are essential:
-
Methyl Chloroformate: This reagent is toxic, corrosive, and lachrymatory. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
4-Nitrophenol: This compound is toxic and an irritant. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle in a fume hood.
III. Concluding Remarks
The synthesis of this compound is a robust reaction when performed with careful attention to reagent quality, stoichiometry, and reaction conditions. Incomplete reactions are almost always traceable to issues with the base or the presence of moisture. By following the troubleshooting steps and best practices outlined in this guide, researchers can significantly improve their reaction outcomes and achieve high yields of the desired product.
References
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]
-
Reddit. (2021). Stuck on carbonate ester synthesis. [Link]
-
Experimental. (n.d.). Synthesis of 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide. [Link]
-
National Institutes of Health. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Purity Validation of Methyl-4-nitrophenylcarbonate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a reagent is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. Methyl-4-nitrophenylcarbonate (M4NPC), a key intermediate and carbonylating agent, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the gold standard for M4NPC purity validation. We will dissect a robust, self-validating HPLC protocol grounded in the International Council for Harmonisation (ICH) guidelines and contrast its performance with alternative analytical techniques. The focus is not just on the "how," but the fundamental "why" behind each experimental choice, offering a practical framework for researchers, scientists, and drug development professionals.
The Gold Standard: HPLC Method for M4NPC Purity
High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the preeminent technique for assessing the purity of non-volatile, polar organic molecules like M4NPC. The compound's aromatic nitro group provides a strong chromophore, making it ideally suited for UV detection with high sensitivity.
The core principle of a self-validating system is that the method's performance is rigorously challenged and proven to be fit for its intended purpose.[1] This is achieved through a systematic evaluation of validation parameters as laid out in the ICH Q2(R2) guidelines.[1][2]
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is a robust starting point for the analysis of this compound.
Instrumentation and Chromatographic Conditions:
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring of M4NPC, allowing for strong retention and effective separation from more polar or less polar impurities.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape and resolution for nitrophenyl compounds.[3][4] Formic acid acidifies the mobile phase to suppress the ionization of any potential acidic impurities and ensures a consistent, sharp peak shape for the analyte.
-
-
Gradient: 50% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability and reproducibility.
-
Detection Wavelength: 275 nm. Rationale: M4NPC exhibits strong UV absorbance due to its nitrophenyl moiety. A PDA detector allows for monitoring across a spectrum to assess peak purity.
-
Injection Volume: 5 µL.
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of M4NPC reference standard and dissolve in a 25 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards across the desired linear range (e.g., 1-100 µg/mL).[5]
-
Sample Preparation: Prepare the M4NPC sample to be tested at a target concentration of ~50 µg/mL using the same diluent.
Workflow for HPLC Method Validation
The following diagram illustrates the logical sequence of the validation process, ensuring a comprehensive assessment of the method's capabilities.
Caption: Workflow of the HPLC Method Validation Process.
Validation Parameters: A Deeper Dive
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For M4NPC, potential impurities could include unreacted p-nitrophenol from its synthesis.[7][8]
-
Execution: Forced degradation studies are performed by subjecting the M4NPC sample to harsh conditions (acid, base, oxidation, heat, light). The resulting chromatograms should demonstrate that the M4NPC peak is well-resolved from all degradation product peaks. The use of a PDA detector is invaluable here to check for peak purity, ensuring no co-eluting impurities are hidden.
2. Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a given range.[2]
-
Execution: A minimum of five concentrations are analyzed. The resulting peak areas are plotted against concentration, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 10.0 | 151,980 |
| 25.0 | 380,150 |
| 50.0 | 759,900 |
| 100.0 | 1,521,050 |
| Result | R² = 0.9999 |
3. Accuracy: Accuracy reflects the closeness of the test results to the true value and is typically determined using a spike-recovery study.
-
Execution: A known amount of M4NPC reference standard is added (spiked) into a sample of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
4. Precision: Precision is a measure of the method's variability, assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically involves six replicate preparations of the same sample.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]
| Precision Type | Replicate | Assay Value (% Purity) | Mean | %RSD |
| Repeatability (Day 1) | 1-6 | 99.5, 99.6, 99.4, 99.7, 99.5, 99.6 | 99.55% | 0.11% |
| Intermediate (Day 2) | 1-6 | 99.3, 99.5, 99.2, 99.4, 99.3, 99.5 | 99.37% | 0.12% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are crucial for quantifying trace impurities.
6. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
-
Execution: Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and observe the effect on the results.
Comparative Analysis: Alternative Purity Assessment Techniques
While HPLC is the superior choice, other methods exist. Understanding their capabilities and limitations is key to selecting the right tool for the right question.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For certain carbonate compounds, GC has been shown to be a precise and accurate method.[10]
-
Applicability to M4NPC: M4NPC has a predicted boiling point of over 300°C, making it semi-volatile.[11] While GC analysis is possible, there is a significant risk of thermal degradation in the hot injection port, which could lead to inaccurate purity assessments. This method would be more suitable for analyzing volatile impurities in an M4NPC sample rather than assaying the main component itself.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A simple UV-Vis spectrophotometric assay can determine the concentration of M4NPC in a solution by measuring its absorbance at a specific wavelength.
-
Limitation: This technique lacks specificity entirely. Any impurity containing a similar chromophore (like the starting material, p-nitrophenol) will absorb light at a similar wavelength, leading to a falsely high purity reading. It is unsuitable for purity validation but can be used for a quick concentration check of a sample known to be pure.
Titrimetric Methods
Titration is a classic chemical analysis method. For some inorganic carbonates, acid-base titrations are effective.[12][13]
-
Applicability to M4NPC: Direct titration of M4NPC is not feasible for a purity assay. The carbonate ester linkage is not readily titratable under standard conditions. This method would only be useful for quantifying specific acidic or basic impurities, not for determining the purity of the main compound.
Performance Comparison Summary
| Feature | HPLC-UV/PDA | Gas Chromatography (GC-FID) | UV-Vis Spectroscopy | Titration |
| Specificity | Excellent. Resolves analyte from impurities. | Good. Can resolve volatile impurities. | Poor. No separation capability. | Poor. Not specific to the target analyte. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) for volatile compounds. | Moderate (µg/mL) | Low (mg/mL) |
| Quantitation | Excellent. Wide linear range. | Excellent. Wide linear range. | Good for concentration, not purity. | Good for specific impurities, not main component. |
| Applicability to M4NPC | Ideal. Gold standard for assay and impurities. | Risky due to potential thermal degradation. | Unsuitable for purity validation. | Unsuitable for purity validation. |
| Sample Throughput | Moderate | Moderate | High | Low to Moderate |
| Cost/Complexity | High | High | Low | Low |
Decision-Making Framework for Method Selection
The choice of an analytical method should be driven by the specific question being asked. This decision tree provides a logical pathway for selecting the most appropriate technique for analyzing M4NPC.
Caption: Decision tree for selecting an analytical method for M4NPC.
Conclusion
For the comprehensive and reliable purity validation of this compound, a fully validated High-Performance Liquid Chromatography method is unequivocally the superior choice. Its high specificity, accuracy, and precision, underpinned by the rigorous framework of ICH guidelines, provide a self-validating system that ensures data integrity.[9] While alternative methods like GC, UV-Vis Spectroscopy, and Titration have their place in an analytical laboratory, they lack the specificity and/or applicability required to accurately quantify M4NPC and its potential process-related impurities and degradants. For researchers, scientists, and drug development professionals, investing in the development and validation of a robust HPLC method is a critical step in guaranteeing the quality and consistency of this vital chemical intermediate.
References
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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MDPI. (2022). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Available at: [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
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Geo-Marine Letters. (2020). A comparative study of methods for determining carbonate content in marine and terrestrial sediments. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Kansas Geological Survey. (2018). Methods of Chemical Analysis for Carbonate and Silicate Rocks. Available at: [Link]
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Shalom Education. (n.d.). Testing for Carbonate Ions | GCSE Chemistry Revision. Available at: [Link]
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Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
-
Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Available at: [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-Nitrophenyl Carbonate
Executive Summary
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl 4-nitrophenyl carbonate (CAS 17175-16-5).[1] As a key reagent in organic synthesis, particularly for the introduction of methoxycarbonyl groups, its unambiguous structural verification is paramount. This document outlines the predicted spectral characteristics, provides a comparative analysis with structurally analogous compounds, and details a robust experimental protocol for data acquisition. The insights are tailored for researchers, scientists, and drug development professionals who rely on precise analytical characterization.
Introduction: The Role of NMR in Characterizing Activated Carbonates
Methyl 4-nitrophenyl carbonate is an activated carbonate ester. The electron-withdrawing nature of the 4-nitrophenyl group makes it an excellent leaving group, facilitating nucleophilic acyl substitution at the carbonate carbonyl.[2] This reactivity is fundamental to its application in synthesizing carbamates and other carbonates under mild conditions.
Given its role as a reactive intermediate, confirming its purity and structural integrity is critical. NMR spectroscopy is the definitive technique for this purpose, providing a detailed atomic-level fingerprint of the molecule. ¹H NMR elucidates the proton environment and connectivity, while ¹³C NMR maps the carbon skeleton.[3] This guide explains the expected spectral features, grounding the predictions in fundamental principles of chemical shift theory and spin-spin coupling.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Methyl 4-nitrophenyl carbonate is predicted to be simple and highly characteristic, dominated by signals from the methyl group and the para-substituted aromatic ring. The strong electron-withdrawing effect of the nitro group (NO₂) and the carbonate ester functionality significantly influences the chemical shifts of the aromatic protons.
Causality of Chemical Shifts:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic ring exhibits a classic AA'BB' spin system, which often appears as two distinct doublets under standard resolution.[4] The nitro group strongly deshields the ortho protons (H-3, H-5) through both its inductive and resonance effects, shifting them significantly downfield. The protons adjacent to the carbonate oxygen (H-2, H-6) are also deshielded but to a lesser extent.
-
Methyl Protons (H-7): The protons of the methoxy group are in a relatively shielded environment compared to the aromatic protons. They are adjacent to an oxygen atom, which is in turn bonded to a carbonyl group, resulting in a characteristic chemical shift around 3.9 ppm. Since there are no adjacent protons, this signal appears as a sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Methyl 4-Nitrophenyl Carbonate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | ~ 8.25 | Doublet (d) | Jortho ≈ 9.0 | 2H |
| H-2, H-6 | ~ 7.40 | Doublet (d) | Jortho ≈ 9.0 | 2H |
| H-7 (CH₃) | ~ 3.95 | Singlet (s) | N/A | 3H |
Note: Predictions are based on established substituent effects and data from analogous structures.[5][6]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Causality of Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonate carbonyl carbon is highly deshielded due to the direct attachment of two electronegative oxygen atoms and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon atom bearing the nitro group (C-4) and the carbon bearing the carbonate oxygen (C-1) will be the most downfield among the ring carbons. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) will appear in the typical aromatic region (120-130 ppm).[7][8]
-
Methyl Carbon (-OCH₃): The methyl carbon, being an sp³ hybridized carbon attached to an oxygen, will appear in the 50-60 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-Nitrophenyl Carbonate (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8 (C=O) | ~ 152.5 |
| C-1 (C-OAr) | ~ 155.4 |
| C-4 (C-NO₂) | ~ 145.5 |
| C-3, C-5 | ~ 125.3 |
| C-2, C-6 | ~ 121.8 |
| C-7 (-OCH₃) | ~ 55.8 |
Visualization of Structure and Analytical Workflow
Accurate spectral assignment begins with a clear understanding of the molecular structure and the analytical process.
Caption: Structure of Methyl 4-nitrophenyl carbonate with atom numbering for NMR assignment.
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A Comparative Guide to Methyl-4-nitrophenylcarbonate and Other Acylating Agents for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise installation of functional groups is paramount. Acylation, the process of adding an acyl group to a compound, is a fundamental transformation. The choice of the acylating agent is critical, dictating reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparison of Methyl-4-nitrophenylcarbonate (MNPC) with other common acylating agents, offering field-proven insights to guide your experimental design.
Introduction to this compound (MNPC) as a Methoxycarbonylating Agent
This compound (MNPC) is a highly effective electrophilic reagent for the introduction of a methoxycarbonyl (-COOCH₃) group onto nucleophiles, most notably amines and phenols, to form carbamates and carbonates, respectively. Its utility stems from the electron-withdrawing nature of the para-nitrophenyl group, which renders the carbonyl carbon highly susceptible to nucleophilic attack. This "activation" facilitates the reaction under mild conditions, a significant advantage when dealing with sensitive or complex molecular architectures common in drug development.
The key to MNPC's reactivity lies in the stability of the resulting 4-nitrophenoxide leaving group. The negative charge on the phenoxide is delocalized through the phenyl ring and the nitro group, making it an excellent leaving group and driving the acylation reaction forward.
The Mechanism of Acylation with MNPC
The reaction of MNPC with a nucleophile, such as a primary amine (R-NH₂), proceeds through a stepwise addition-elimination mechanism.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of MNPC. This forms a transient, zwitterionic tetrahedral intermediate.
-
Step 2: Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable 4-nitrophenoxide anion.
-
Step 3: Proton Transfer: A proton is transferred from the now-positively charged nitrogen to a base (often another equivalent of the amine or an added non-nucleophilic base like triethylamine) to yield the final, neutral carbamate product.
The kinetics of this reaction can be influenced by the basicity of the amine, with a change in the rate-determining step observed depending on the amine's pKa.[1]
Diagram of the Acylation Mechanism
Caption: General mechanism for the acylation of a primary amine with MNPC.
Comparative Analysis: MNPC vs. Alternative Acylating Agents
The selection of an acylating agent is a critical decision in synthesis design. Below, we compare MNPC to other common classes of reagents used for introducing carbonyl-containing groups.
| Feature | This compound (MNPC) | Acyl Chlorides (e.g., Methyl Chloroformate) | Anhydrides (e.g., Boc Anhydride) |
| Reactivity | High, but generally more controlled than acyl chlorides. | Very high, often requiring low temperatures and careful addition. | Moderate to high, often requires a catalyst (e.g., DMAP).[2] |
| Byproducts | 4-nitrophenol (can be easily removed by basic wash). | HCl (corrosive, requires a stoichiometric base to neutralize). | t-Butanol and CO₂ (volatile and easily removed). |
| Handling | Crystalline solid, stable at room temperature, moisture-sensitive. | Fuming liquid, highly corrosive and moisture-sensitive. | Low-melting solid or liquid, moisture-sensitive.[3][4] |
| Selectivity | Good selectivity for amines over alcohols. | Less selective, can react readily with various nucleophiles. | High selectivity for amines. |
| Reaction Monitoring | Release of yellow 4-nitrophenolate allows for easy visual or spectrophotometric monitoring.[5] | Typically monitored by TLC or LC-MS. | Typically monitored by TLC or LC-MS. |
| Cost | Moderately priced. | Generally inexpensive. | Moderately priced. |
vs. Methyl Chloroformate: Methyl chloroformate is a potent, inexpensive methoxycarbonylating agent. However, its high reactivity can be a double-edged sword. It reacts vigorously with nucleophiles, often leading to side reactions if not strictly controlled. The generation of hydrochloric acid as a byproduct necessitates the use of a base, which can complicate purification. MNPC, being a solid, is often easier to handle and dose accurately. Its reaction is typically smoother and more selective, making it a preferred choice for complex substrates where chemoselectivity is crucial.
vs. Di-tert-butyl dicarbonate (Boc Anhydride): Boc anhydride is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group, a staple in peptide synthesis.[3][4] While it also acylates amines, its purpose is primarily for protection due to the acid-lability of the resulting Boc-carbamate.[4] The byproducts of Boc anhydride are volatile and easily removed, which is a significant advantage.[3][4] MNPC, in contrast, installs a methyl carbamate, which is generally more stable and not intended as a protecting group in the same vein. Therefore, the choice between MNPC and Boc anhydride is dictated by the desired final product rather than a direct competition in reactivity for the same functional group.
The p-Nitrophenyl Ester Advantage: The use of p-nitrophenyl (PNP) activated esters, like MNPC, offers distinct advantages. They exhibit a favorable balance of stability and reactivity.[6][7] This makes them more effective acylating agents compared to other activated esters, such as tetrafluorophenyl (TFP) esters, especially under direct radiofluorination conditions where stability is key.[6][7] Furthermore, the cost-effectiveness and ease of synthesis of PNP esters make them attractive for generating chemical libraries and for use in enzymatic catalysis.[8][9]
Experimental Section: A Model Reaction
To illustrate the practical differences, let's consider a model reaction: the methoxycarbonylation of benzylamine.
Caption: Comparative workflow for the methoxycarbonylation of benzylamine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.) and triethylamine (TEA, 1.1 eq.). Dissolve the mixture in dichloromethane (DCM).
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq.) in DCM. Add this solution dropwise to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-2 hours). A yellow color will develop due to the formation of 4-nitrophenolate.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, 1M NaOH (the aqueous layer will turn bright yellow, removing the 4-nitrophenol byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by flash chromatography if necessary.
Causality Behind Choices:
-
Triethylamine: A non-nucleophilic base is used to neutralize the proton released from the amine upon acylation, preventing the formation of an unreactive ammonium salt.
-
DCM as Solvent: It is a relatively non-polar, aprotic solvent that dissolves the reactants well and does not interfere with the reaction.
-
Basic Wash (NaOH): This is a key step. The phenolic proton of the 4-nitrophenol byproduct is acidic, allowing for its selective extraction into an aqueous basic solution, which greatly simplifies purification.
| Parameter | Protocol A (MNPC) | Protocol B (Methyl Chloroformate) |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Temperature Control | Less critical (can run at RT) | Critical (requires 0°C) |
| Yield | Typically >90% | Typically >90% |
| Purification Ease | Straightforward due to easy removal of byproduct. | Can be complicated by emulsion formation and removal of triethylamine hydrochloride salts. |
| Safety/Handling | Solid reagent, easier to handle. | Corrosive, fuming liquid. |
Conclusion: Selecting the Right Tool for the Job
This compound stands out as a robust and reliable reagent for methoxycarbonylation. Its primary advantages are its ease of handling as a stable, crystalline solid and the straightforward purification process facilitated by the chromophoric and acidic nature of its 4-nitrophenol byproduct.
-
Choose MNPC when: You are working with sensitive substrates, require high chemoselectivity, or value a simplified purification workflow. The ability to visually track the reaction's progress is an added bonus in process development.
-
Consider alternatives like methyl chloroformate when: Cost is the primary driver for a simple, robust substrate, and you have the equipment to handle highly reactive and corrosive reagents safely.
Ultimately, the expertise of the synthetic chemist lies in understanding the subtleties of these reagents and selecting the one that best aligns with the specific goals of the project, be it reaction efficiency, scalability, or purity of the final compound. MNPC represents a highly valuable tool in this decision-making process, offering a blend of reactivity and practicality that is often unmatched.
References
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4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). RSC Medicinal Chemistry. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Semantic Scholar. [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC. (2020). National Institutes of Health. [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). National Institutes of Health. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Elsevier. [Link]
-
Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (2005). Sciforum. [Link]
-
Di-tert-butyl dicarbonate. (N.d.). Wikipedia. [Link]
-
Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. (2009). ResearchGate. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. [Link]
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A Researcher's Guide: Unveiling the Advantages of Methyl-4-nitrophenylcarbonate (MNPC) Over N,N'-dicyclohexylcarbodiimide (DCC) in Amide and Ester Synthesis
In the landscape of modern organic synthesis, particularly within drug development and peptide chemistry, the choice of a coupling reagent is a critical decision that dictates not only the success of a reaction but also the efficiency and feasibility of the entire workflow. For decades, N,N'-dicyclohexylcarbodiimide (DCC) has been a workhorse for the formation of amide and ester bonds.[1][2] However, its use is fraught with practical challenges, primarily related to byproduct removal and side reactions. This guide provides an in-depth comparison with Methyl-4-nitrophenylcarbonate (MNPC), a reagent that offers significant, tangible advantages in control, purity, and efficiency.
We will explore the mechanistic differences, present comparative data, and provide a practical protocol that highlights why MNPC is often a superior choice for researchers aiming for cleaner reactions and simpler purifications.
The Core Conflict: Mechanism and Byproduct Management
The fundamental differences between MNPC and DCC lie in their mechanisms of carboxylic acid activation and, crucially, the nature of the byproducts they generate.
N,N'-Dicyclohexylcarbodiimide (DCC): The Challenge of an Insoluble Byproduct
DCC activates a carboxylic acid by reacting to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is then attacked by a nucleophile (an amine or alcohol) to form the desired amide or ester. The driving force for this reaction is the formation of the stable byproduct, N,N'-dicyclohexylurea (DCU).[2][4]
While effective, this process is hampered by the physical properties of DCU. DCU is a crystalline solid that is notoriously insoluble in water and most common organic solvents, including dichloromethane (DCM), acetonitrile, and ethyl acetate.[5][6][7] This insolubility means that while much of it precipitates during the reaction, a significant amount can remain dissolved or finely suspended, co-precipitate with the product, and complicate purification immensely.[8] Researchers often resort to repeated filtrations, sometimes through specialized aids like celite, or extensive column chromatography to remove the final traces of DCU, leading to increased solvent waste and potential loss of the target compound.[7][9]
Furthermore, the highly reactive O-acylisourea intermediate is prone to intramolecular rearrangement, forming an unreactive N-acylurea byproduct.[3][10] This side reaction consumes the starting material and the coupling reagent, reducing the overall yield.
This compound (MNPC): Clean Activation and a Self-Indicating Reaction
MNPC, and its close relative Bis(4-nitrophenyl) carbonate, operate through a different, more controlled mechanism. It reacts with a carboxylic acid (typically in the presence of a base) to form a stable, isolable 4-nitrophenyl active ester.[11] This active ester is sufficiently reactive to couple with amines or alcohols but is generally less prone to the side reactions that plague DCC, such as racemization in peptide synthesis.[11]
The most significant advantage of this pathway is the nature of the byproduct: 4-nitrophenol. Upon reaction, 4-nitrophenol is released. In the presence of a base, it forms the 4-nitrophenolate anion, which is bright yellow and highly water-soluble.[11] This provides two key benefits:
-
Visual Reaction Monitoring: The appearance of the yellow color gives a real-time, qualitative indication that the activation and subsequent coupling are proceeding.[11]
-
Simplified Purification: The water-soluble 4-nitrophenolate is easily and completely removed during a standard aqueous workup (e.g., washing with a mild basic solution like sodium bicarbonate), eliminating the need for tedious filtration or chromatography for byproduct removal.
Head-to-Head Comparison: MNPC vs. DCC
| Feature | This compound (MNPC) | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Byproduct | 4-Nitrophenol | N,N'-Dicyclohexylurea (DCU) |
| Byproduct Solubility | Highly soluble in aqueous base | Insoluble in water and most organic solvents[5][6] |
| Ease of Removal | Simple aqueous extraction | Difficult; requires filtration and/or chromatography[7][9] |
| Reaction Intermediate | Stable 4-nitrophenyl active ester[11] | Highly reactive O-acylisourea intermediate[1] |
| Common Side Reactions | Minimal; formation of urea derivatives is less common[11] | N-acylurea formation, racemization[3][10] |
| Reaction Monitoring | Visual cue (yellow color of 4-nitrophenolate)[11] | Precipitation of DCU indicates reaction progress[8] |
| Safety Profile | Stable solid, handle with standard PPE[11] | Known sensitizer and allergen |
Visualizing the Difference: Mechanisms and Workflows
To fully appreciate the practical implications of these differences, we can visualize the reaction mechanisms and the resulting purification workflows.
Diagram 1: Reaction Mechanism Comparison
Caption: Reaction pathways for MNPC and DCC, highlighting intermediates and byproducts.
Diagram 2: Experimental Workflow Comparison
Caption: Contrasting purification steps for reactions using MNPC versus DCC.
Experimental Protocol: Amide Synthesis Using MNPC
This protocol details a general procedure for the synthesis of an amide from a carboxylic acid and a primary amine, demonstrating the simplicity of the MNPC-mediated workflow.
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.
Materials:
-
Benzoic Acid (1.0 eq)
-
This compound (MNPC) (1.1 eq)
-
Benzylamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add MNPC (1.1 eq) followed by DIPEA (1.2 eq). Stir the reaction mixture at room temperature.
-
Rationale: The base (DIPEA) facilitates the deprotonation of the carboxylic acid, allowing it to attack the MNPC and form the active ester. Anhydrous conditions prevent hydrolysis of the reagent and intermediate.[11]
-
-
Monitoring Activation: The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of benzoic acid. The formation of the 4-nitrophenyl active ester intermediate will be observed.
-
Coupling: Once the activation is complete (typically 1-2 hours), add benzylamine (1.05 eq) and an additional portion of DIPEA (1.3 eq) to the flask.
-
Rationale: A slight excess of the amine ensures complete consumption of the active ester. The additional base neutralizes the 4-nitrophenol released during the coupling, forming the yellow 4-nitrophenolate and driving the reaction to completion.
-
-
Monitoring Coupling: The reaction mixture will turn yellow, indicating the release of the 4-nitrophenolate anion.[11] Monitor the consumption of the active ester by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup and Purification: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove 4-nitrophenol), and brine.
-
Rationale: This standard aqueous workup effectively removes all water-soluble components. The basic wash is crucial for extracting the acidic 4-nitrophenol byproduct. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: The resulting crude product is often of high purity (>95%) and can be analyzed by ¹H NMR and mass spectrometry. If necessary, further purification can be achieved by recrystallization or a rapid silica gel plug.
Conclusion: A Clear Choice for Modern Synthesis
While DCC has a long history in organic synthesis, its associated challenges with byproduct removal and side reactions make it a less-than-ideal choice in many modern laboratory settings, where efficiency, purity, and reduced waste are paramount. This compound (MNPC) presents a compelling alternative. Its mechanism proceeds through a stable active ester, minimizing side reactions. Most importantly, its water-soluble, colored byproduct allows for simple visual monitoring and a straightforward extractive purification. For researchers in drug development and academia, adopting MNPC can lead to cleaner products, faster workflows, and a significant reduction in the time and resources spent on purification.
References
- Vertex AI Search. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
- Benchchem. Technical Support Center: Removal of 1,3-Dicyclohexylurea (DCU)
- Aapptec Peptides. Coupling Reagents.
- ReactionWeb.io. Carboxylic Acid + DCC + NH3 - Functional Groups Directory.
- ResearchGate. Dicyclohexylurea (DCU)
- Chemistry Stack Exchange.
- University of Rochester, Department of Chemistry. Workup: DCC Coupling.
- ECHEMI.
- Wikipedia. N,N′-Dicyclohexylcarbodiimide.
- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
- ChemicalBook. The reactions of N,N'-Dicyclohexylcarbodiimide.
- Slideshare. Dicyclohexylcarbodiimide | PPTX.
- Organic Synthesis. Acid-Amine Coupling using DCC.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Benchchem. Technical Support Center: Optimizing Peptide Coupling with Bis(4-nitrophenyl)
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- Triphosgene.
- BOC Sciences. (2024).
- Organic Chemistry Portal.
- ResearchGate. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism.
- ResearchGate. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene)
- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Der Pharma Chemica. (2012).
- Sigma-Aldrich. Phosgene and Substitutes.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?.
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ResearchGate.
Sources
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. reactionweb.io [reactionweb.io]
- 4. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Workup [chem.rochester.edu]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"Methyl-4-nitrophenylcarbonate vs. bis(4-nitrophenyl) carbonate in synthesis"
An In-Depth Comparative Guide for Synthetic Chemists: Methyl-4-nitrophenyl Carbonate vs. Bis(4-nitrophenyl) Carbonate
In the landscape of modern organic synthesis, the quest for efficient, safe, and versatile reagents for the introduction of carbonyl functionalities is perpetual. While hazardous reagents like phosgene and its derivatives were once commonplace, the development of safer alternatives has revolutionized this field. Among the most prominent of these alternatives are activated carbonates, particularly those featuring the 4-nitrophenyl group, which serves as an excellent leaving group. This guide provides a detailed, evidence-based comparison of two such reagents: Methyl-4-nitrophenyl carbonate (MNPC) and Bis(4-nitrophenyl) carbonate (BNPC).
This analysis is tailored for researchers, scientists, and drug development professionals, moving beyond a simple list of features to explore the mechanistic nuances, practical applications, and strategic considerations that dictate the choice between these two powerful synthetic tools.
Foundational Principles: Structure and Reactivity
The utility of both MNPC and BNPC stems from the high electrophilicity of their central carbonyl carbon. This reactivity is engineered by the attachment of one or more electron-withdrawing 4-nitrophenoxy groups. The nitro group (-NO₂) is a strongly deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects, making the attached phenoxy moiety a superb leaving group.
Bis(4-nitrophenyl) carbonate (BNPC) features two identical, highly effective 4-nitrophenoxide leaving groups. This symmetrical structure renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.
Methyl-4-nitrophenyl carbonate (MNPC) , in contrast, is an asymmetrical carbonate with one 4-nitrophenoxide leaving group and one methoxy group. While the 4-nitrophenoxide is an excellent leaving group, the methoxide (CH₃O⁻) is significantly more basic and thus a much poorer leaving group under typical reaction conditions.
This fundamental structural difference is the primary determinant of their divergent reactivity and synthetic applications.
Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of MNPC and BNPC is presented below for quick reference.
| Property | Methyl-4-nitrophenyl carbonate (MNPC) | Bis(4-nitrophenyl) carbonate (BNPC) |
| CAS Number | 17175-16-5 | 5070-13-3 |
| Molecular Formula | C₈H₇NO₅ | C₁₃H₈N₂O₇ |
| Molecular Weight | 197.15 g/mol | 304.21 g/mol |
| Appearance | - | White to pale yellow crystalline powder |
| Melting Point | - | 136-139 °C |
| Solubility | - | Soluble in chloroform, tetrahydrofuran (THF), and ethyl acetate |
Mechanistic Comparison: A Tale of Two Leaving Groups
The reaction of both carbonates with a nucleophile (e.g., an amine, alcohol, or thiol) proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a leaving group.
-
For MNPC: The reaction selectively displaces the superior 4-nitrophenoxide leaving group, yielding a stable methyl carbonate or methyl carbamate. The methoxy group remains intact.
-
For BNPC: The first nucleophilic attack displaces one 4-nitrophenoxide, forming a still-activated 4-nitrophenyl carbonate or carbamate intermediate. This intermediate readily reacts with a second nucleophile (which can be the same as or different from the first), displacing the second 4-nitrophenoxide.
This two-step reactivity is the source of BNPC's versatility. The bright yellow color of the released 4-nitrophenoxide anion under basic conditions can also serve as a useful visual indicator of reaction progress.
Quantitative Reactivity Comparison
Experimental data confirms the higher reactivity of BNPC. A study comparing the reactivity of various carbonates with sodium hydrosulfide (NaSH) as a nucleophile demonstrated that BNPC (1c) reacts significantly faster than MNPC (1a). The presence of two electron-withdrawing groups in BNPC makes its carbonyl center far more electrophilic.
| Reagent | Nucleophile | Initial Rate (M/s) | Relative Rate vs. MNPC |
| Methyl-4-nitrophenyl carbonate (MNPC) | NaSH | Low (baseline) | 1x |
| Bis(4-nitrophenyl) carbonate (BNPC) | NaSH | ~10x higher | ~10x |
| Data adapted from a comparative study on electrophilic organic carbonates. |
This enhanced reactivity means that reactions with BNPC can often be carried out under milder conditions and may proceed more rapidly than those with MNPC.
Applications in Synthesis: Choosing the Right Tool for the Job
The structural and reactivity differences between MNPC and BNPC translate directly into their preferred applications.
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; application [fillcolor="#E8F0FE", fontcolor="#202124"]; product [fillcolor="#E6F4EA", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes start [label="Synthetic Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mnpc [label="Methyl-4-nitrophenyl\nCarbonate (MNPC)", ...reagent]; bnpc [label="Bis(4-nitrophenyl)\nCarbonate (BNPC)", ...reagent];
methoxy [label="Methoxycarbonylation", ...application]; methyl_carbamate [label="Methyl Carbamates", ...product]; methyl_carbonate [label="Methyl Carbonates", ...product];
versatile [label="Versatile Carbonylation", ...application]; symm [label="Symmetrical Products\n(Ureas, Carbonates)", ...product]; unsymm [label="Unsymmetrical Products\n(Ureas, Carbonates)", ...product]; peptide [label="Peptide Synthesis\n(Active Esters)", ...product];
// Edges start -> decision [label="What is the desired product structure?"]; decision -> mnpc [label="Specific Methyl Group Transfer"]; decision -> bnpc [label="Flexible Carbonyl Bridge Construction"];
mnpc -> methoxy; methoxy -> methyl_carbamate; methoxy -> methyl_carbonate;
bnpc -> versatile; versatile -> symm; versatile -> unsymm; versatile -> peptide; } end_dot Caption: Decision workflow for selecting between MNPC and BNPC.
Bis(4-nitrophenyl) carbonate (BNPC): The Versatile Workhorse
BNPC's key advantage is its ability to act as a carbonyl bridge between two nucleophiles, making it ideal for synthesizing both symmetrical and unsymmetrical molecules.
-
Symmetrical Ureas and Carbonates: By reacting BNPC with two or more equivalents of a single amine or alcohol, symmetrical products are formed efficiently in a one-step process.
-
Unsymmetrical Ureas and Carbonates: This is where BNPC truly excels. A two-step, one-pot procedure allows for the synthesis of unsymmetrical products with a high degree of control. The first nucleophile is added to form the activated 4-nitrophenyl carbamate/carbonate intermediate. Subsequently, a second, different nucleophile is introduced to complete the reaction. This sequential addition strategy is a cornerstone of its utility in medicinal chemistry and materials science.
-
Peptide Synthesis: BNPC is a valuable reagent for preparing activated 4-nitrophenyl esters of N-protected amino acids, which are then used in peptide coupling reactions.
-
Bioconjugation and Polymers: Its ability to link molecules under mild conditions makes it useful for bioconjugation and as a coupling agent in polymer chemistry.
Methyl-4-nitrophenyl carbonate (MNPC): The Specific Donor
MNPC is not a general carbonylating agent in the way BNPC is. Its primary role is as a methoxycarbonylating agent —a reagent that transfers a methyl carbamoyl (CH₃O-C(=O)-) group to a nucleophile.
-
Methyl Carbamate Synthesis: The reaction of MNPC with a primary or secondary amine is a straightforward method for producing the corresponding methyl carbamate. The 4-nitrophenoxide is displaced, and the reaction stops there, as the methoxy group is not a viable leaving group under these conditions.
-
Methyl Carbonate Synthesis: Similarly, reaction with an alcohol or phenol yields a mixed methyl carbonate.
-
Controlled Reactions: Because it has only one good leaving group, MNPC avoids the potential for forming symmetrical side products that could occur with BNPC if reaction conditions are not carefully controlled.
In essence, BNPC is the reagent of choice for building molecules with a R¹-C(=O)-R² structure, while MNPC is used for introducing a specific CH₃O-C(=O)-R¹ moiety.
Experimental Protocols: From Theory to Practice
To illustrate the practical application of these reagents, the following are representative, self-validating experimental protocols.
Protocol 1: Synthesis of an Unsymmetrical Urea using BNPC
This protocol describes a two-step, one-pot synthesis, a hallmark of BNPC's utility. The release of yellow 4-nitrophenol provides a visual cue for the completion of each step.
Methodology:
-
Intermediate Formation: Dissolve bis(4-nitrophenyl) carbonate (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
To this solution, add the first amine (R¹-NH₂, 1.0 eq.), either neat or dissolved in the same solvent, dropwise at 0 °C or room temperature.
-
Allow the reaction to stir for 1-3 hours. Monitor the formation of the activated 4-nitrophenyl carbamate intermediate by Thin Layer Chromatography (TLC). The appearance of a yellow color indicates the release of 4-nitrophenol.
-
Final Product Formation: Once the first step is complete, add the second amine (R²-NH₂, 1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the carbamate intermediate is fully consumed, as indicated by TLC (typically 2-12 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous base (e.g., 1 M Na₂CO₃) to remove the 4-nitrophenol byproduct, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure unsymmetrical urea.
Protocol 2: Synthesis of a Methyl Carbamate using MNPC
This protocol demonstrates the straightforward methoxycarbonylation of an amine.
Methodology:
-
Reaction Setup: Dissolve the amine (R-NH₂, 1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent (e.g., Dichloromethane) in a round-bottom flask.
-
Add Methyl-4-nitrophenyl carbonate (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-16 hours, monitoring its progress by TLC until the starting amine is consumed.
-
Workup and Purification: Follow the same workup procedure as described in Protocol 1 (washing with aqueous base and brine) to remove the 4-nitrophenol byproduct and the base.
-
Purify the crude product by flash column chromatography to afford the desired methyl carbamate.
Conclusion and Strategic Recommendations
Both Methyl-4-nitrophenyl carbonate and Bis(4-nitrophenyl) carbonate are valuable, safe, and effective reagents in the synthetic chemist's toolbox. The choice between them is not a matter of superior vs. inferior, but of strategic application.
-
Choose Bis(4-nitrophenyl) carbonate (BNPC) when:
-
The goal is to synthesize **symmetrical or unsymmetrical ureas
-
A Comparative Guide to Methoxycarbonylation: Spectroscopic Analysis of Methyl-4-nitrophenylcarbonate versus Methyl Chloroformate Reaction Products
This guide provides an in-depth, objective comparison of two common reagents for methoxycarbonylation: the solid, chromogenic Methyl-4-nitrophenylcarbonate (MNPC) and the traditional, liquid Methyl Chloroformate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and spectroscopic nuances of their reactions with a model primary amine, benzylamine. We will explore not just the "what" but the "why" behind experimental choices, offering field-proven insights into reaction monitoring, product characterization, and the advantages conferred by each reagent's unique properties.
Introduction: The Importance of the Methoxycarbonyl Group and Reagent Selection
The methoxycarbonyl group (-COOCH₃) is a fundamental functional group in organic synthesis, frequently employed as a protecting group for amines or as a key structural component in pharmaceuticals and other fine chemicals. The choice of the methoxycarbonylating agent is critical, influencing reaction conditions, ease of monitoring, and overall process safety and efficiency.
This compound (MNPC) has emerged as a valuable alternative to traditional reagents like methyl chloroformate. As a stable, crystalline solid, MNPC offers significant advantages in handling and storage over the volatile and corrosive nature of methyl chloroformate. Furthermore, its reaction mechanism provides a unique, built-in method for real-time reaction monitoring through the release of the chromogenic 4-nitrophenolate anion.[1]
This guide will directly compare the reaction of MNPC and methyl chloroformate with benzylamine, focusing on a detailed spectroscopic analysis of the resulting product, methyl benzylcarbamate.
Reagent Comparison: A Tale of Two Methoxycarbonylating Agents
The decision between using MNPC and methyl chloroformate extends beyond simple reactivity. It involves considerations of safety, reaction control, and analytical tractability.
| Feature | This compound (MNPC) | Methyl Chloroformate |
| Physical State | Crystalline Solid | Colorless, Volatile Liquid[2] |
| Handling | Easy to weigh and handle. | Requires fume hood and careful handling due to volatility and corrosivity. |
| Reaction Byproduct | 4-nitrophenol (yellow in base) | Hydrogen Chloride (HCl)[2] |
| Reaction Monitoring | UV-Vis spectroscopy can track the formation of the yellow 4-nitrophenolate byproduct.[1] | Requires chromatographic methods (TLC, LC-MS) or quenching and analysis. |
| Reaction Conditions | Typically requires a non-nucleophilic base (e.g., triethylamine) or can be run neat. | Requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3] |
| Leaving Group | 4-nitrophenoxide | Chloride |
The most significant advantage of MNPC is the release of 4-nitrophenol as a byproduct. Under basic conditions, this deprotonates to the intensely yellow 4-nitrophenolate ion, providing a visual and spectrophotometric handle to monitor the reaction's progress in real time.[1] This is a self-validating feature; the appearance of the yellow color is a direct indicator that the reaction is proceeding. In contrast, reactions with methyl chloroformate generate HCl, which must be scavenged by a base and offers no simple, direct measure of conversion.[4]
Experimental Protocols
Here, we detail the step-by-step methodologies for the synthesis of methyl benzylcarbamate using both MNPC and methyl chloroformate, followed by the protocols for spectroscopic analysis.
Synthesis of Methyl Benzylcarbamate using MNPC
This protocol is designed to be straightforward and easily monitored.
Step 1: Reaction Setup
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.).
-
Dissolve the benzylamine in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq.) to the solution.
Step 2: Reagent Addition
-
In a single portion, add this compound (MNPC) (1.1 eq.) to the stirred solution.
-
A pale yellow color should develop and intensify as the reaction proceeds, indicating the formation of the 4-nitrophenolate byproduct.
Step 3: Reaction Monitoring
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting benzylamine spot is consumed.
-
Alternatively, the reaction can be monitored by UV-Vis spectroscopy by observing the increase in absorbance at approximately 400-413 nm.[1]
Step 4: Workup and Isolation
-
Once the reaction is complete, wash the organic mixture with 1 M HCl to remove excess TEA.
-
Follow with a wash with saturated sodium bicarbonate solution to remove the 4-nitrophenol byproduct (the aqueous layer will be intensely yellow).
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography if necessary.
Synthesis of Methyl Benzylcarbamate using Methyl Chloroformate
This protocol highlights the traditional approach.
Step 1: Reaction Setup
-
In a fume hood, add benzylamine (1.0 eq.) to a dry 50 mL round-bottom flask with a magnetic stir bar.
-
Dissolve the benzylamine in DCM and cool the flask in an ice bath (0 °C).
-
Add a suitable base, such as pyridine or triethylamine (1.2 eq.).
Step 2: Reagent Addition
-
Slowly add methyl chloroformate (1.1 eq.) dropwise to the cold, stirred solution. Fuming (HCl) may be observed. The reaction is often exothermic.
Step 3: Reaction Monitoring
-
Monitor the reaction by TLC until completion. There is no visual indicator of reaction progress.
Step 4: Workup and Isolation
-
Wash the reaction mixture with water, followed by 1 M HCl to remove the base.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Spectroscopic Data Analysis and Comparison
The identity and purity of the synthesized methyl benzylcarbamate are confirmed using NMR and IR spectroscopy. The data presented below is representative for the product obtained from either synthetic route.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Table 1: ¹H and ¹³C NMR Data for Methyl Benzylcarbamate
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 5H | Phenyl protons (C₆H₅) | |
| ~5.10 | Broad Singlet | 1H | NH proton | |
| 4.35 | Doublet | 2H | Methylene protons (-CH₂-) | |
| 3.68 | Singlet | 3H | Methyl protons (-OCH₃) | |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| 157.0 | Carbonyl carbon (C=O) | |||
| 138.5 | Quaternary phenyl carbon | |||
| 128.6 | Phenyl carbons | |||
| 127.5 | Phenyl carbons | |||
| 52.2 | Methyl carbon (-OCH₃) | |||
| 44.8 | Methylene carbon (-CH₂-) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups, particularly the newly formed carbamate linkage.
Table 2: Key IR Absorptions for Starting Materials and Product
| Compound | Key Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| This compound | Carbonate C=O | ~1770 | Strong, characteristic of activated carbonates. |
| Nitro N-O | ~1525 (asym), ~1350 (sym) | Confirms the nitro-aromatic system. | |
| Methyl Chloroformate | Acyl Chloride C=O | ~1780 | Very strong, typical for chloroformates.[5] |
| Benzylamine | N-H Stretch | ~3300-3400 (two bands) | Indicates a primary amine. |
| Methyl Benzylcarbamate (Product) | N-H Stretch | ~3330 | A single, sharp band indicating a secondary amide/carbamate. |
| Carbamate C=O | ~1690-1710 | Shifted to a lower wavenumber compared to the starting materials, confirming carbamate formation.[6] |
The most telling change in the IR spectrum is the disappearance of the high-frequency C=O stretch of MNPC (~1770 cm⁻¹) or methyl chloroformate (~1780 cm⁻¹) and the appearance of the carbamate C=O stretch at a lower frequency (~1690-1710 cm⁻¹).[5][6] Additionally, the two N-H stretching bands of the primary amine starting material are replaced by a single N-H band in the carbamate product.
Mechanistic Insights and Workflow Visualization
Understanding the reaction mechanism and experimental workflow is key to mastering the synthesis.
Reaction Mechanism
The reaction of both MNPC and methyl chloroformate with an amine proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methoxycarbonylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling the leaving group (4-nitrophenoxide or chloride) to form the stable carbamate product.
Caption: Generalized mechanism for the aminolysis of MNPC.
Experimental Workflow
The following diagram outlines the logical flow from reaction setup to final product analysis.
Sources
A Comparative Guide to the Kinetic Studies of Methyl-4-nitrophenylcarbonate Reactions with Amines
For researchers, scientists, and professionals in drug development, understanding the kinetics of amine reactions with activated carbonyl compounds is paramount for predicting reaction pathways, optimizing synthesis, and elucidating biological mechanisms. Methyl-4-nitrophenylcarbonate (MNPC) serves as a valuable model substrate for these investigations due to its susceptible carbonyl center and the chromophoric 4-nitrophenoxide leaving group, which allows for convenient spectrophotometric monitoring of reaction progress.[1][2]
This guide provides an in-depth comparison of the kinetic behavior of MNPC with various amines, offering insights into the underlying reaction mechanisms and the factors influencing reactivity. The experimental data and protocols presented herein are synthesized from established literature to ensure scientific integrity and provide a solid foundation for further research.
The Reaction Mechanism: A Stepwise Process
The reaction of this compound with amines is not a simple, one-step process. Extensive kinetic studies support a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±).[1][3] The overall reaction can be depicted as follows:
Caption: General stepwise mechanism for the reaction of MNPC with amines.
The rate of this reaction is dependent on the relative magnitudes of the rate constants for the formation of the intermediate (k₁), its reversion to reactants (k₋₁), and its breakdown to products (k₂). The rate-determining step (RDS) can shift depending on the basicity and structure of the attacking amine.[3][4]
Comparison of Amine Nucleophilicity
The nucleophilicity of the amine is a critical determinant of the reaction rate. A common method to evaluate this relationship is through a Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKₐ of the amine's conjugate acid.
Primary vs. Secondary Amines
Kinetic studies have shown that secondary amines are generally more reactive towards activated carbonates than primary amines of similar basicity.[5][6] This can be attributed to a combination of electronic and steric effects influencing the stability of the tetrahedral intermediate and the transition states.
| Amine Type | General Reactivity Trend | Key Observations |
| Primary Amines | Moderately reactive. | The Brønsted-type plots for their reactions with similar carbonates are often linear or show a downward curvature.[4] |
| Secondary Alicyclic Amines | Highly reactive. | Their reactions with MNPC often exhibit biphasic Brønsted plots, indicating a change in the rate-determining step with increasing amine basicity.[1] |
The Influence of Amine Basicity: Brønsted-Type Plots
The Brønsted-type plot for the reaction of MNPC with a series of secondary alicyclic amines is often biphasic.[1] This curvature is indicative of a change in the rate-determining step (RDS).
-
Low pKₐ Amines (Weakly Basic): For less basic amines, the breakdown of the tetrahedral intermediate to products (k₂) is the rate-limiting step. The Brønsted slope (β) is typically high (around 0.8-1.0), indicating a high degree of bond formation in the transition state.[1][3]
-
High pKₐ Amines (Strongly Basic): For more basic amines, the initial nucleophilic attack (k₁) becomes the rate-determining step. The Brønsted slope (β) is lower (around 0.2-0.3), suggesting an early transition state with less bond formation.[1][3]
Caption: Workflow for a general spectrophotometric kinetic assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a solvent like acetonitrile.
-
Prepare a series of buffered aqueous solutions of the desired amine at various concentrations. The buffer is crucial to maintain a constant pH throughout the reaction.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25.0 °C) in a water bath.
-
To a cuvette, add the amine solution and place it in the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the MNPC stock solution.
-
Immediately start recording the absorbance at approximately 400 nm as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (amine in large excess), the observed rate constant (kobsd) can be obtained by fitting the absorbance vs. time data to a first-order rate equation.
-
The second-order rate constant (kN) is determined from the slope of a plot of kobsd versus the concentration of the free amine. [3]
-
Stopped-Flow Kinetics for Fast Reactions
For reactions that are too fast to be monitored by conventional spectrophotometry, the stopped-flow technique is employed. [7][8][9] Conceptual Workflow:
Caption: Simplified schematic of a stopped-flow apparatus.
Protocol Outline:
-
Instrument Preparation:
-
Prepare the stopped-flow instrument by flushing the syringes and mixing chamber with the reaction buffer. [7] * Set the desired temperature for the reaction.
-
-
Sample Loading:
-
Load one syringe with the MNPC solution and the other with the amine solution.
-
-
Data Acquisition:
-
Rapidly drive the solutions from the syringes into the mixing chamber and then into the observation cell.
-
The flow is abruptly stopped, and the change in absorbance is recorded on a millisecond timescale.
-
-
Analysis:
-
The resulting kinetic traces are analyzed to determine the rate constants, similar to the conventional spectrophotometric method.
-
Conclusion
The reaction of this compound with amines provides a rich platform for exploring the principles of nucleophilic acyl substitution. The choice of amine significantly influences both the reaction rate and the mechanistic pathway. For weakly basic amines, the breakdown of the tetrahedral intermediate is rate-limiting, while for strongly basic amines, the initial nucleophilic attack governs the reaction speed. By comparing the reactivity of MNPC with that of its analogues, researchers can gain a deeper understanding of the electronic and steric factors that control these fundamental reactions. The experimental protocols detailed in this guide offer a validated framework for conducting such comparative kinetic studies with high fidelity.
References
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Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(22), 8239-8246. [Link]
-
Castro, E. A., et al. (2008). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 73(24), 9528-9533. [Link]
-
Castro, E. A., et al. (2004). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 69(22), 7546-7552. [Link]
-
Castro, E. A., et al. (2008). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 73(5), 1931-1936. [Link]
-
Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(16), 2957-2963. [Link]
-
Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. [Link]
-
Castro, E. A. (2008). Kinetics and mechanism of the aminolysis of diaryl carbonates. ARKIVOC, 2008(10), 151-160. [Link]
-
Hsieh, M. J., & Herschlag, D. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments, (37), 1833. [Link]
-
Couchaux, G., et al. (2011). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 66(6), 909-924. [Link]
-
Kierzkowska-Pawlak, H., et al. (2011). REACTION KINETICS OF CO2 IN AQUEOUS METHYLDIETHANOLAMINE SOLUTIONS USING THE STOPPED-FLOW TECHNIQUE. Chemical and Process Engineering, 33(1), 7-18. [Link]
-
Nguyen, S., et al. (2018). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Quienne, B., et al. (2021). Enhanced aminolysis of cyclic carbonates by β-hydroxylamines for the production of fully biobased polyhydroxyurethanes. Green Chemistry, 23(4), 1678-1690. [Link]
-
Castro, E. A., et al. (2005). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. The Journal of Organic Chemistry, 70(11), 4383-4388. [Link]
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A Senior Application Scientist's Guide to Amine Protection: Comparing Alternatives to Methyl-4-nitrophenylcarbonate
In the nuanced field of organic synthesis, particularly within drug development and peptide chemistry, the strategic masking and unmasking of amine functionalities is a cornerstone of success. The choice of a protecting group is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. While methyl-4-nitrophenylcarbonate serves its purpose in introducing the methoxycarbonyl (Moc) group, a broader and more versatile toolkit is essential for the modern synthetic chemist. This guide provides an in-depth, objective comparison of the three most prominent alternatives: the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
This analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, providing a framework for not just how to protect and deprotect, but why a particular strategy is optimal for a given synthetic challenge.
The Principle of Orthogonal Protection: A Strategic Imperative
In the synthesis of complex molecules with multiple functional groups, the concept of "orthogonal protection" is paramount. Orthogonal protecting groups can be selectively removed in any order without affecting the others.[1][2] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Boc, Cbz, and Fmoc groups are the triad of choice in modern organic synthesis precisely because they form a largely orthogonal set.[3][4]
-
Boc (tert-Butoxycarbonyl): This protecting group is characteristically acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[3][4]
-
Cbz (Benzyloxycarbonyl or Z): The Cbz group is cleaved under neutral conditions via catalytic hydrogenolysis.[3][4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is commonly removed with a solution of a secondary amine, such as piperidine.[3][4]
This fundamental difference in their deprotection chemistry is the foundation of their strategic application in multi-step synthesis.[1]
At a Glance: A Comparative Overview of Boc, Cbz, and Fmoc
The selection of an amine protecting group is a multi-faceted decision that hinges on the stability of other functional groups in the molecule, the planned synthetic route, and the desired deprotection conditions.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Aqueous or anhydrous, base-mediated | Base-mediated (e.g., NaHCO₃, Et₃N) | Base-mediated (e.g., NaHCO₃, pyridine) |
| Cleavage Condition | Strong acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3] | Base (e.g., 20% Piperidine in DMF)[3] |
| Stability | Stable to base and hydrogenolysis | Stable to acid and base | Stable to acid and hydrogenolysis |
| Key Advantages | Orthogonal to Cbz and Fmoc; widely used in Solid-Phase Peptide Synthesis (SPPS).[5] | Robust and stable; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[5][6] | Mild deprotection; orthogonal to Boc and Cbz; real-time monitoring of deprotection via UV absorbance of the dibenzofulvene byproduct.[5] |
| Potential Limitations | Formation of a reactive tert-butyl cation upon deprotection can lead to side reactions.[5] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[7] | The basic deprotection conditions can cause side reactions like aspartimide formation and racemization in sensitive substrates.[5] |
Delving Deeper: Mechanistic Insights and Strategic Application
Understanding the reaction mechanisms for the introduction and removal of these protecting groups is crucial for troubleshooting and optimizing synthetic protocols.
The Boc Group: A Pillar of Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[8] Its popularity stems from its ease of introduction and its stability towards a wide range of reagents, coupled with its facile removal under acidic conditions.[9]
Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate, (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.[10]
Boc Protection Mechanism.
Deprotection Mechanism: The acid-catalyzed deprotection of the Boc group is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[10]
Cbz Deprotection Workflow.
Strategic Considerations: The primary limitation of the Cbz group is its incompatibility with other functional groups that are susceptible to reduction, such as alkenes, alkynes, and nitro groups. [7]In such cases, alternative deprotection methods, such as using strong acids (e.g., HBr in acetic acid), can be employed, although this sacrifices orthogonality with the Boc group. [5]
The Fmoc Group: The Cornerstone of Modern SPPS
The Fmoc group has become the protecting group of choice for modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. [11]This allows for the use of acid-labile side-chain protecting groups, which can be removed in the final cleavage step from the resin. [8] Protection Mechanism: The Fmoc group is introduced using Fmoc-Cl or, more commonly, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), which is more stable and less prone to side reactions. [11] Deprotection Mechanism: The deprotection of the Fmoc group proceeds via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which decarboxylates to the free amine. [12]
Fmoc Deprotection Mechanism.
Field-Proven Insights: A key advantage of the Fmoc group is that the dibenzofulvene byproduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction. [5]However, the basic conditions can promote side reactions, such as the formation of aspartimide from aspartic acid residues and racemization of sensitive amino acids. Careful selection of coupling reagents and optimization of reaction times are crucial to minimize these side reactions. [5]
Quantitative Performance Comparison
The following table provides a summary of typical yields and reaction times for the protection of representative primary and secondary amines with Boc, Cbz, and Fmoc reagents, compiled from various literature sources.
| Amine Substrate | Protecting Reagent | Conditions | Time | Yield (%) | Reference |
| Benzylamine | (Boc)₂O, Et₃N, CH₂Cl₂ | Room Temp | 2 h | >95 | [9] |
| Cbz-Cl, NaHCO₃, H₂O/Dioxane | 0 °C to RT | 4 h | >90 | [13] | |
| Fmoc-Cl, NaHCO₃, H₂O/Dioxane | Room Temp | 3 h | >90 | [12] | |
| Aniline | (Boc)₂O, DMAP, CH₃CN | Room Temp | 12 h | ~90 | [14] |
| Cbz-Cl, PEG-400 | Room Temp | 5 min | 95 | [15] | |
| Fmoc-Cl, ultrasound, neat | Room Temp | 3 min | 95 | [16] | |
| Piperidine | (Boc)₂O, THF | 0 °C to RT | 12 h | ~90 | [17] |
| Cbz-Cl, NaOH, H₂O | 0 °C to RT | 3 h | >95 | [13] | |
| Fmoc-Cl, NaHCO₃, H₂O/CH₂Cl₂ | Room Temp | 2 h | >90 | [18] |
Note: Yields and reaction times can vary significantly depending on the specific substrate, stoichiometry, and reaction conditions.
Detailed Experimental Protocols
The following are representative, self-validating protocols for the protection of amines using Boc, Cbz, and Fmoc reagents.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in CH₂Cl₂.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for N-Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Water
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. [19]
Protocol 3: General Procedure for N-Fmoc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Water
-
Dioxane or Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in a mixture of dioxane and saturated aqueous sodium bicarbonate.
-
Add Fmoc-Cl to the solution and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [12]
Conclusion: A Strategic Choice for Synthetic Success
The choice of an amine protecting group is a critical strategic decision in organic synthesis that extends far beyond the simple masking of a functional group. The Boc, Cbz, and Fmoc protecting groups offer a powerful and largely orthogonal toolkit, each with its own distinct advantages and limitations.
-
Boc is the workhorse for acid-labile protection, particularly in SPPS, though the generation of the tert-butyl cation requires careful consideration of potential side reactions.
-
Cbz provides robust protection and is cleaved under mild, neutral hydrogenolysis conditions, making it ideal for substrates with acid or base sensitivities, provided no other reducible groups are present.
-
Fmoc is the cornerstone of modern SPPS, with its mild base-labile deprotection allowing for the synthesis of complex and sensitive peptides. However, the potential for base-mediated side reactions necessitates careful optimization.
By understanding the underlying mechanisms, recognizing the potential for side reactions, and leveraging the principles of orthogonality, researchers can strategically deploy these protecting groups to navigate the intricate pathways of modern organic synthesis and achieve their desired molecular targets with greater efficiency and success.
References
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Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications. [Link]
-
Innovation in protecting-group-free natural product synthesis. (n.d.). Semantic Scholar. [Link]
-
(PDF) Innovation in protecting-group-free natural product synthesis. (n.d.). ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). JOCPR. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. [Link]
-
Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. (n.d.). ResearchGate. [Link]
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012, January 31). Taylor & Francis Online. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. (n.d.). SciELO. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. (2024, April 29). JOCPR. [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. [Link]
-
Fmoc. (2017, March 16). Lokey Lab Protocols. [Link]
-
(PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #. (2016, May 21). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. (n.d.). Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl-4-nitrophenylcarbonate: Beyond the Product
As researchers dedicated to advancing drug development, our work with reactive chemical agents demands a commitment to safety that is as rigorous as our science. Methyl-4-nitrophenylcarbonate is a valuable reagent, but its potential hazards require a comprehensive and proactive safety strategy. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe handling, ensuring that both you and your research are protected.
Hazard Analysis: Understanding the "Why"
This compound, like many activated nitrophenyl esters, should be handled with care. Based on data from structurally similar compounds, the primary hazards include:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Oral ingestion may be harmful.[1]
These hazards necessitate a multi-layered approach to safety, where Personal Protective Equipment (PPE) serves as the final, critical barrier between you and the chemical.
The Hierarchy of Controls: A Proactive Safety Doctrine
Before we even consider PPE, we must apply the hierarchy of controls. This foundational principle of laboratory safety prioritizes engineering and administrative controls to minimize risk at the source.
-
Engineering Controls: Your primary line of defense. Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[5] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][4]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) for this chemical. Never work alone, and ensure you have been trained on the specific hazards and emergency procedures. Do not eat, drink, or smoke in the laboratory.[2]
Core PPE Protocol: The Non-Negotiable Barrier
When engineering and administrative controls are in place, the following PPE is mandatory for any task involving solid or dissolved this compound.
-
Eye and Face Protection:
-
Requirement: Wear chemical splash-resistant safety goggles that provide a seal around the eyes, compliant with standards such as EU EN166 or OSHA 29 CFR 1910.133.[3][4]
-
Rationale: Standard safety glasses do not protect against fine dusts or splashes from the side. Goggles are essential to prevent contact with the highly irritating solid or its solutions. For large-volume transfers where splashing is a significant risk, supplement goggles with a full-face shield.[6]
-
-
Hand Protection:
-
Requirement: Wear nitrile rubber gloves.[1] Before use, inspect gloves for any signs of degradation or perforation.
-
Rationale: Nitrile provides good resistance to a range of chemicals. It is crucial to adopt a strict "no-touch" policy, assuming that the exterior of your gloves is contaminated. Remove gloves using the proper technique to avoid skin contact and dispose of them immediately in the designated hazardous waste container.[1][7]
-
-
Body Protection:
-
Requirement: A clean, buttoned laboratory coat must be worn at all times.
-
Rationale: The lab coat protects your skin and personal clothing from accidental spills and contamination. It should be removed before leaving the laboratory.[3]
-
Task-Specific Operational Plans
Different laboratory procedures carry different levels of risk. Here are step-by-step guides for common tasks.
-
Preparation: Don your core PPE (goggles, nitrile gloves, lab coat).
-
Execution: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Technique: Use a spatula to carefully transfer the solid. Avoid creating dust clouds by handling the material gently.[2] If adding solvent, do so slowly and carefully to prevent splashing.
-
Cleanup: After weighing, gently wipe down the spatula and the balance area with a damp cloth, which should then be disposed of as contaminated waste.
-
Preparation: Ensure the reaction is set up within a chemical fume hood. Wear your core PPE.
-
Execution: When adding reagents or sampling the reaction mixture, do so with care to avoid splashes. Keep the fume hood sash at the lowest practical height.
-
Monitoring: If using techniques like Thin Layer Chromatography (TLC), prepare the sample inside the hood.
Emergency Procedures: Responding to Exposure
Accidents can happen. Your response must be immediate and correct.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[3] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Spill Cleanup: For minor spills, contain the spill with an inert absorbent material. Wearing your full core PPE, carefully sweep or scoop the material into a designated hazardous waste container.[8] Avoid generating dust.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Decontamination and Disposal
Proper disposal is a critical part of the chemical lifecycle.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be disposed of in a clearly labeled hazardous waste container according to your institution's guidelines.[3][7] Do not let the product enter drains.[3][8]
Data & Workflow Visualization
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if outside fume hood |
| Solution Prep | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Reaction Workup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | NIOSH-approved respirator may be required |
Diagram 1: Safe Handling & Decontamination Workflow
Sources
- 1. fishersci.de [fishersci.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. trimaco.com [trimaco.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
